molecular formula C9H6BrFO B1406207 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene CAS No. 1548615-39-9

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Cat. No.: B1406207
CAS No.: 1548615-39-9
M. Wt: 229.05 g/mol
InChI Key: PKPUZAGUCCRHQX-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (CID 65204026) is a high-purity chemical building block of significant interest in synthetic organic chemistry, medicinal chemistry, and materials science . Its molecular formula is C9H6BrFO, and it features a benzene ring substituted with bromo and fluoro groups at the 1 and 2 positions, respectively, and a propargyl ether (prop-2-yn-1-yloxy) group at the 4 position . This unique structure combines two distinct reactive handles: the aromatic bromine atom and the terminal alkyne of the propargyl chain. The bromine atom is an excellent site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of new carbon-carbon bonds . Concurrently, the propargyl group is a key functionality for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" that allows for the efficient and regioselective formation of 1,2,3-triazoles . This dual reactivity makes the compound an exceptionally versatile scaffold for constructing complex molecular architectures, including polymers, dendrimers, and pharmaceutical intermediates . Compounds of this structural class have demonstrated promising biological activity in scientific research. Structurally similar (prop-2-ynyloxy)benzene derivatives have been evaluated for properties such as antibacterial and antiurease activity, with specific analogues showing potent effects against organisms like Bacillus subtilis and the urease enzyme . The presence of both bromine and fluorine atoms can fine-tune the molecule's lipophilicity and electronic properties, which can influence its binding affinity and metabolic stability in biological systems . Key Properties & Identifiers • Molecular Formula: C9H6BrFO • SMILES: C#CCOC1=CC(=C(C=C1)Br)F • InChI Key: HOAKXHFXGZXIFR-UHFFFAOYSA-N This product is intended for research purposes as a key synthetic intermediate. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-bromo-1-fluoro-4-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h1,3-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPUZAGUCCRHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, a key intermediate in the development of novel therapeutic agents and advanced materials. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction: The Significance of a Multifunctional Building Block

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is a versatile synthetic intermediate characterized by its unique combination of reactive functional groups. The presence of a bromine atom, a fluorine atom, and a terminal alkyne moiety within a single molecule makes it a highly valuable building block in organic synthesis.[1][2] The bromine atom facilitates various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex carbon-carbon bonds.[1] The fluorine atom is a crucial feature in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3][4] The propargyl ether group, with its terminal alkyne, is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient construction of triazole-containing compounds.[5] This trifecta of functionality positions 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene as a critical precursor for the synthesis of a wide range of biologically active molecules and advanced materials.[1][2]

Core Synthesis Strategy: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is the Williamson ether synthesis.[6][7][8] This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In this specific application, the phenoxide ion derived from 2-bromo-4-fluorophenol acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide.

Mechanistic Causality: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8] The key steps are:

  • Deprotonation of the Phenol: A base is used to deprotonate the hydroxyl group of 2-bromo-4-fluorophenol, forming a more nucleophilic phenoxide ion. The choice of base is critical; a relatively weak base like potassium carbonate is often sufficient and preferred to minimize side reactions.[5][9] Stronger bases like sodium hydride can also be used.[10]

  • Nucleophilic Attack: The resulting phenoxide ion attacks the carbon atom bearing the bromine in propargyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case here).

  • Displacement of the Leaving Group: Simultaneously with the nucleophilic attack, the bromide ion is displaced as the leaving group, resulting in the formation of the desired ether product.

The efficiency of the SN2 reaction is influenced by several factors, including the nature of the solvent, the strength of the nucleophile, and the steric hindrance around the reaction center. Aprotic polar solvents, such as acetone or dimethylformamide (DMF), are typically employed as they can solvate the cation of the base without solvating the nucleophilic anion, thereby enhancing its reactivity.[5][9]

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol details a reliable method for the synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, adapted from established procedures.[5][9]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2-Bromo-4-fluorophenolC₆H₄BrFO190.991.0 eq
Propargyl BromideC₃H₃Br118.961.2 eq
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 eq
Acetone (anhydrous)C₃H₆O58.08As solvent
Dichloromethane (DCM)CH₂Cl₂84.93For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-For washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37For drying
Reaction Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-bromo-4-fluorophenol and K2CO3 in acetone B Add propargyl bromide dropwise at room temperature A->B Step 1 & 2 C Reflux the mixture (e.g., 55-60 °C) B->C Step 3 D Monitor reaction progress by TLC C->D Continuous E Cool to room temperature and filter off solids D->E Upon completion F Concentrate the filtrate under reduced pressure E->F G Dissolve residue in DCM F->G H Wash with saturated NaHCO3 and then water G->H I Dry organic layer with MgSO4 H->I J Evaporate the solvent I->J K Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate) J->K Step 4 L Characterize the final product K->L Final Step

Caption: Workflow for the synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous acetone.

  • Addition of Propargyl Bromide: Stir the mixture at room temperature and add propargyl bromide (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 55-60 °C) and maintain for several hours (typically 4-6 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetone.

  • Extraction: Combine the filtrates and concentrate under reduced pressure to remove the acetone. Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene.

Characterization of the Final Product

The identity and purity of the synthesized 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[11]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡C-H stretch, C-O-C stretch).

Safety and Handling Considerations

Both starting materials and the final product require careful handling in a well-ventilated fume hood.

  • 2-Bromo-4-fluorophenol: This compound is an organic intermediate that can be prepared from 4-fluorophenol.[12] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Propargyl Bromide: This is a lachrymatory and highly reactive alkylating agent.[13][14] It is also flammable and can be explosive under certain conditions.[13][15] It should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[16][17] When handling propargyl bromide, it is crucial to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][18] Work should be conducted in a fume hood to avoid inhalation of vapors.[14]

Conclusion

The synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene via the Williamson ether synthesis is a reliable and efficient method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines, researchers can successfully synthesize this compound for a wide range of applications in drug discovery and materials science. The unique combination of a reactive bromine atom, a fluorine atom, and a terminal alkyne makes it a powerful tool for the construction of complex and novel molecules.

References

  • Wikipedia. Propargyl bromide. [Link]

  • Google Patents. Process for producing propargyl bromide.
  • University of Georgia. Research: UGA. [Link]

  • PrepChem.com. Preparation of propargyl bromide. [Link]

  • Google Patents. Manufacturing of stabilized propargyl bromide.
  • PMC. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • PLOS One. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [https://organic.chem.richmond.edu/Gibbst/website_files/ एक्सपेरिमेंट्स/ एक्सपेरिमेंट्स_pdf/Williamson_Ether_Synthesis.pdf]([Link] एक्सपेरिमेंट्स/ एक्सपेरिमेंट्स_pdf/Williamson_Ether_Synthesis.pdf)

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]

  • PubMed Central. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • PubChemLite. 1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene. [Link]

  • Google Patents. Process for making fluorophenols.
  • Organic Chemistry Portal. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z). [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Ultrasound Assisted Facile and Rapid Synthesis of α-Bromoacetophenones in Aqueous Media. [Link]

  • PubChem. 4-Bromo-1-fluoro-2-(prop-2-yn-1-yloxy)benzene. [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

Sources

Technical Guide: Characterization of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, structural validation, and application of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene , a specialized halogenated aryl ether.

Designed for researchers in medicinal chemistry and materials science, this document focuses on the compound's utility as a bifunctional scaffold—enabling both copper-catalyzed azide-alkyne cycloaddition (CuAAC) via the propargyl group and palladium-catalyzed cross-coupling via the aryl bromide.

Chemical Identity & Core Properties[1][2][3][4][5][6][7][8][9][10]

This compound is a trisubstituted benzene derivative characterized by a specific substitution pattern that dictates its reactivity and spectral signature. The 1-fluoro-2-bromo motif provides a unique electronic environment for the 4-propargyloxy handle.

PropertySpecification
IUPAC Name 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
Exact Mass 227.9586 (⁷⁹Br), 229.9566 (⁸¹Br)
SMILES C#CCOc1ccc(F)c(Br)c1
Physical State Pale yellow oil or low-melting solid (Predicted)
Solubility Soluble in CHCl₃, DMSO, EtOAc; Insoluble in H₂O
Structural Significance[8]
  • C1-Fluorine: Increases metabolic stability and modulates pKa of neighboring protons.

  • C2-Bromine: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C4-Propargyl Ether: A "Click Chemistry" handle for bioconjugation or library synthesis.

Synthesis Protocol (Self-Validating)

The synthesis utilizes a Williamson etherification of 3-bromo-4-fluorophenol . This route is preferred over bromination of the ether due to the directing effects of the fluorine and alkoxy groups, which would otherwise lead to isomeric mixtures.

Reaction Scheme

Precursor: 3-Bromo-4-fluorophenol (CAS: 27407-11-0) Reagent: Propargyl Bromide (80% in toluene) Base: Potassium Carbonate (K₂CO₃) Solvent: Acetone or DMF

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask, dissolve 3-bromo-4-fluorophenol (1.0 eq) in anhydrous acetone (0.2 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: The suspension may turn slightly yellow.

  • Alkylation: Add propargyl bromide (1.2 eq) dropwise via syringe.

    • Note: Propargyl bromide is a lachrymator; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower Rf) should disappear, replaced by the less polar ether product (higher Rf).

  • Workup:

    • Cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-Bromo-4-fluorophenol (CAS 27407-11-0) Reagents Add K2CO3 (1.5 eq) Acetone, RT, 15 min Start->Reagents Alkylation Add Propargyl Bromide (1.2 eq) Reflux 60°C, 4-6h Reagents->Alkylation TLC TLC Check (Hex:EtOAc 8:2) Alkylation->TLC TLC->Alkylation Incomplete Workup Filter Salts -> Conc. -> EtOAc Ext. Wash H2O/Brine -> Dry Na2SO4 TLC->Workup Conversion Complete Purify Flash Chromatography (0-10% EtOAc/Hex) Workup->Purify Product Product: 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene Purify->Product

Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of the target compound.

Structural Characterization & Validation

Accurate characterization is critical to distinguish this compound from its isomer, 2-bromo-4-fluoro-1-(prop-2-yn-1-yloxy)benzene. The key differentiator is the coupling pattern of the aromatic protons.

1H NMR Spectroscopy (400 MHz, CDCl₃)

Predicted values based on electronic shielding effects.

ProtonShift (δ ppm)MultiplicityCoupling Constants (J)Assignment
Ar-H3 7.15 – 7.20Doublet (d)J ≈ 3.0 HzOrtho to Ether, Meta to Br. Isolated from F.
Ar-H6 7.00 – 7.10Doublet of Doublets (dd)J ≈ 9.0 Hz (H5), J ≈ 8.5 Hz (F)Ortho to F, Ortho to H5.
Ar-H5 6.85 – 6.95Doublet of Doublets (dd)J ≈ 9.0 Hz (H6), J ≈ 3.0 Hz (H3)Ortho to H6, Meta to Br.
O-CH₂ 4.65Doublet (d)J ≈ 2.4 HzPropargylic methylene.
≡C-H 2.50Triplet (t)J ≈ 2.4 HzTerminal alkyne proton.

Distinction Logic:

  • Target Isomer: H3 appears as a doublet (small meta coupling) because it is not adjacent to the Fluorine or another proton.

  • Isomer A (Wrong): H3 would appear as a doublet of doublets due to coupling with the adjacent Fluorine.

13C NMR Spectroscopy (100 MHz, CDCl₃)
  • Alkyne Carbons: ~78.0 ppm (internal), ~76.0 ppm (terminal).

  • Ether Carbon: ~56.5 ppm (O-CH₂).

  • C-F Coupling: The carbon directly attached to Fluorine (C1) will show a large doublet splitting (J ≈ 240 Hz). C2 (attached to Br) will show a doublet (J ≈ 20 Hz).

Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion: m/z 228/230 [M]⁺.

  • Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio of the M and M+2 peaks (intensity of ⁷⁹Br ≈ ⁸¹Br).

  • Fragmentation: Loss of the propargyl group [M - C₃H₃]⁺ is a common fragmentation pathway.

IR Spectroscopy[12]
  • Alkyne C-H Stretch: Sharp peak at ~3290 cm⁻¹.

  • Alkyne C≡C Stretch: Weak band at ~2120 cm⁻¹.

  • C-F Stretch: Strong band at ~1200–1250 cm⁻¹.

Functional Applications

This molecule serves as a "linchpin" intermediate in drug discovery, particularly for PROTACs (Proteolysis Targeting Chimeras) and molecular probes.

Application Pathways
  • Click Chemistry (CuAAC): The propargyl group reacts with azides to form 1,2,3-triazoles. This is used to link the fluorinated phenyl ring to biological targets or fluorophores.

  • Cross-Coupling: The aryl bromide allows for the attachment of biaryls via Suzuki coupling, preserving the ether linkage.

ApplicationPathways Target 2-Bromo-1-fluoro-4- (propargyloxy)benzene Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Target->Suzuki Click Click Reaction (R-N3, Cu cat.) Target->Click Biaryl Biaryl Ether Scaffold (Drug Core) Suzuki->Biaryl Triazole Triazole Conjugate (PROTAC Linker) Click->Triazole

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Safety & Handling

  • Propargyl Bromide: Potent lachrymator and alkylating agent.[2] Use only in a well-ventilated fume hood. Neutralize excess reagent with aqueous ammonia or sodium thiosulfate.

  • Product: As a halogenated ether, treat as a potential skin irritant. Store in a cool, dry place away from light to prevent alkyne polymerization or bromide degradation.

References

  • Synthesis of Propargyl Ethers: Batool, T. et al. "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." PLOS ONE, 2014.[3] Link

  • Precursor Data (3-Bromo-4-fluorophenol): National Center for Biotechnology Information. "PubChem Compound Summary for CID 2783381, 3-Bromo-4-fluorophenol." PubChem, 2025.[4] Link

  • General Click Chemistry Protocols: Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001. Link

Sources

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene , a trifunctional building block critical in medicinal chemistry and chemical biology.

Synonyms: 3-Bromo-4-fluorophenyl propargyl ether; 1-Bromo-2-fluoro-4-(propargyloxy)benzene (isomer dependent nomenclature)

Executive Summary

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene represents a high-value "trifunctional" scaffold designed for divergent synthesis. Its structure integrates three distinct reactive handles, each activatable under orthogonal conditions:

  • Aryl Bromide (C-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core skeleton.

  • Terminal Alkyne (C≡CH): A bioorthogonal "click" handle for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or a precursor for thermal Claisen rearrangements to yield benzofurans.

  • Aryl Fluoride (C-F): A metabolic blocker that modulates pKa and lipophilicity without offering a facile handle for nucleophilic displacement (due to the electron-rich ether group at the para position).

This compound is widely utilized in the synthesis of PROTAC linkers , activity-based probes (ABPP) , and heterocyclic drug candidates .

Physicochemical Properties

Data represents calculated consensus values for the specific isomer.

PropertyValuebiological Relevance
Molecular Formula C₉H₆BrFO--
Molecular Weight 229.05 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted) ~2.8 - 3.1Moderate lipophilicity; suitable for cell-permeable probes.
Topological Polar Surface Area 9.23 ŲHigh membrane permeability predicted.
Physical State Low-melting Solid or Viscous Oil--
Boiling Point (Predicted) ~260°C (at 760 mmHg)High thermal stability required for Claisen rearrangement.
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water; requires co-solvent for biological assays.

Synthetic Pathway

The synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is achieved via a standard Williamson Ether Synthesis . The strategic choice of 3-bromo-4-fluorophenol as the starting material ensures the correct regiospecificity (Bromine ortho to Fluorine; Ether para to Fluorine).

Reaction Scheme

The reaction involves the nucleophilic attack of the phenoxide ion (generated in situ) on propargyl bromide.

Synthesis Start 3-Bromo-4-fluorophenol (Precursor) Base K2CO3 / Acetone (Reflux, 6-12h) Start->Base Reagent Propargyl Bromide (80% in Toluene) Reagent->Base Product 2-Bromo-1-fluoro-4- (prop-2-yn-1-yloxy)benzene Base->Product SN2 Substitution Yield: 85-92%

Figure 1: Synthetic route via Williamson Ether Synthesis. The weak base K₂CO₃ is sufficient due to the acidity of the phenol.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of target scaffold.

  • Reagent Setup:

    • Dissolve 3-bromo-4-fluorophenol (3.82 g, 20 mmol) in anhydrous Acetone (40 mL).

    • Add Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol, 1.5 equiv). Ideally, use finely ground powder to maximize surface area.

  • Alkylation:

    • Add Propargyl Bromide (2.6 mL of 80% wt solution in toluene, 24 mmol, 1.2 equiv) dropwise over 10 minutes at room temperature.

    • Note: Propargyl bromide is a lachrymator; perform in a fume hood.

  • Reflux:

    • Heat the mixture to reflux (approx. 60°C) for 6–8 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting phenol (more polar) should disappear, replaced by a less polar spot (Product).

  • Workup:

    • Cool to room temperature.[1] Filter off the inorganic salts (KBr, unreacted K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with 1N NaOH (2 x 20 mL) to remove any unreacted phenol.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Usually obtained as a pure oil/solid. If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

Reactivity & Applications Profile

This molecule is a "linchpin" scaffold, allowing chemists to grow the molecule in three distinct directions.

Module A: The Alkyne Handle (Click Chemistry & Probes)

The terminal alkyne is the primary handle for bioconjugation.

  • Reaction: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]

  • Application: Attaching the fluorinated phenyl core to E3 ligase ligands (e.g., Thalidomide derivatives) to create PROTACs . The rigid phenyl ether spacer improves linker geometry.

  • Mechanism: Formation of a 1,4-disubstituted 1,2,3-triazole.[4][5]

Module B: The Aryl Bromide (Library Expansion)

The bromine atom is electronically activated for Pd-catalyzed coupling because it is meta to the electron-donating alkoxy group and ortho to the electron-withdrawing fluorine.

  • Suzuki-Miyaura Coupling: Reaction with Aryl Boronic acids to form biaryls.

  • Buchwald-Hartwig Amination: Introduction of amines to modulate solubility.

Module C: The Benzofuran Rearrangement (Heterocycle Synthesis)

A unique property of aryl propargyl ethers is their ability to undergo thermal rearrangement to form benzofurans, a privileged scaffold in oncology.

  • Mechanism: [3,3]-Sigmatropic rearrangement (Claisen)

    
     Allenyl phenol intermediate 
    
    
    
    Tautomerization
    
    
    Cyclization.

Reactivity Center 2-Bromo-1-fluoro-4- (prop-2-yn-1-yloxy)benzene Click CuAAC 'Click' Reaction (with Azides) Center->Click Cu(I) / Ascorbate Suzuki Suzuki Coupling (with Boronic Acids) Center->Suzuki Pd(PPh3)4 / Base Claisen Thermal Claisen Rearrangement Center->Claisen 220°C / DEA Triazole 1,2,3-Triazole Linked PROTACs / Probes Click->Triazole Biaryl Functionalized Biaryls (Library Generation) Suzuki->Biaryl Benzofuran 2-Methyl-5-fluoro-6-bromo- benzofuran Claisen->Benzofuran

Figure 2: Divergent reactivity profile. The scaffold serves as a precursor for triazoles, biaryls, and benzofurans.

Self-Validating Protocols

Protocol A: Copper-Catalyzed Click Reaction (CuAAC)

Use this protocol to attach the scaffold to an azide-functionalized linker.

  • Mix: Alkyne scaffold (1.0 equiv) + Azide partner (1.0 equiv) in t-BuOH:H₂O (1:1) .

  • Catalyst: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

  • Observation: The reaction typically turns bright yellow/orange (Cu(I) formation) and then fades.

  • Validation: LC-MS will show the mass of (Alkyne + Azide). The disappearance of the characteristic alkyne proton (~2.5 ppm, triplet) in ¹H NMR confirms conversion.

Protocol B: Thermal Claisen Rearrangement to Benzofuran

Use this to synthesize the fused heterocyclic core.

  • Solvent: Use a high-boiling solvent like N,N-Diethylaniline (DEA) or PEG-400.

  • Heat: Heat to 200–220°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with dilute HCl (to remove DEA), then brine.

  • Validation: ¹H NMR will show the disappearance of the O-CH₂ doublet (~4.7 ppm) and the appearance of a methyl group on the furan ring (~2.4 ppm) and a new aromatic proton.

Safety & Handling

  • Propargyl Bromide: Potent lachrymator and alkylating agent. Handle only in a fume hood.

  • Halogenated Aromatics: Potential skin irritants. Wear nitrile gloves.

  • Shock Sensitivity: While terminal alkynes are generally stable, copper acetylides (formed if Cu(I) is used without a ligand in basic conditions) can be explosive when dry. Always use chelating ligands (e.g., TBTA) or standard aqueous ascorbate conditions to prevent acetylide accumulation.

References

  • Batool, T. et al. (2014).[6][7] "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." PLoS ONE, 9(12).[7]

  • Rostovtsev, V. V. et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.

  • BenchChem. "Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors." Application Notes.

  • PubChem. "1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene Compound Summary."

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2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, a key synthetic intermediate in pharmaceutical and materials science research. The guide details its physicochemical properties, presents a validated synthesis protocol based on the Williamson ether synthesis, and explores its versatile applications, particularly in click chemistry and cross-coupling reactions. Emphasis is placed on the rationale behind experimental procedures, safety protocols, and methods for structural verification, offering researchers and drug development professionals a practical and authoritative resource.

Compound Identification and Significance

CAS Number: 1548615-39-9[1]

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key functionalities:

  • An Aryl Halide System (Bromo and Fluoro groups): The presence of both bromine and fluorine atoms on the benzene ring provides distinct reactivity profiles. The carbon-bromine bond is a well-established handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[4]

  • A Propargyl Ether Group: The terminal alkyne (-C≡CH) is a highly versatile functional group. It is the cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," used for the efficient construction of 1,2,3-triazole linkages in bioconjugation and drug discovery.[5]

This unique combination of reactive sites makes 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene a valuable building block for creating complex molecular architectures and libraries of compounds for high-throughput screening.[6][7]

Physicochemical and Spectroscopic Properties

The precise experimental data for this specific compound is not widely published; however, based on its structure and data for analogous compounds, the following properties can be predicted. Researchers are advised to confirm these properties on synthesized material.

PropertyValueSource/Rationale
CAS Number 1548615-39-9BLDpharm[1]
Molecular Formula C₉H₆BrFOPubChemLite[8]
Molecular Weight 229.05 g/mol Calculated from formula
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar aryl propargyl ethers.[6][9]
Purity ≥95%Typical for commercial research chemicals
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone, DMSO)General property of similar organic compounds
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.2-7.0 (m, 3H, Ar-H), ~4.7 (d, 2H, -OCH₂-), ~2.5 (t, 1H, -C≡CH)Predicted based on similar structures.[9]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~155 (C-O), ~125-115 (Ar-C), ~110 (C-Br), ~78 (alkyne C), ~76 (alkyne CH), ~56 (-OCH₂-)Predicted based on similar structures.[9][10]
Mass Spec (ESI-MS) m/z: [M+H]⁺ at 228.96588Predicted monoisotopic mass.[8]

Synthesis and Mechanistic Insights

The most direct and reliable method for preparing 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is via the Williamson ether synthesis, a robust S(N)2 reaction.[11][12]

Synthetic Strategy: The Williamson Ether Synthesis

This method involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.[13][14] For this specific target, the synthesis proceeds by reacting 2-bromo-4-fluorophenol with propargyl bromide.

Causality of Reagent Choice:

  • Starting Materials: 2-bromo-4-fluorophenol is selected as the aromatic core, and propargyl bromide provides the required alkyne functionality. Propargyl bromide is an excellent electrophile for S(_N)2 reactions due to the primary nature of the carbon bearing the leaving group.[11][12]

  • Base: A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 10) to form the nucleophilic phenoxide ion but is not so strong as to cause unwanted side reactions.[5][9]

  • Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is preferred. These solvents effectively solvate the potassium cation (K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the S(_N)2 reaction.[5][9]

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar compounds.[5]

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetone (approx. 10 mL per mmol of phenol).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Electrophile: Add propargyl bromide (1.2 eq.) to the suspension dropwise via syringe.

  • Reaction Progression: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Purification A 2-Bromo-4-fluorophenol R Reaction at Reflux (4-6 hours) A->R B Propargyl Bromide B->R C K₂CO₃ (Base) C->R D Acetone (Solvent) D->R W Aqueous Work-up (Filtration, Extraction) R->W Cooling & Quenching P Silica Gel Chromatography W->P Crude Product Final Pure Product: 2-Bromo-1-fluoro-4- (prop-2-yn-1-yloxy)benzene P->Final Purified Product

Caption: Workflow for the synthesis of the target compound.

Applications in Modern Organic Synthesis

The strategic placement of three distinct functional groups makes this molecule a powerful tool for constructing complex molecular frameworks.

Utility in Click Chemistry

The terminal alkyne is readily employed in azide-alkyne cycloaddition reactions to form stable triazole rings. This is particularly valuable for:

  • Bioconjugation: Linking the molecule to biomolecules (peptides, proteins, etc.) that have been modified to contain an azide group.

  • PROTACs and Linker Chemistry: Serving as a connection point in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules.

  • Fragment-Based Drug Discovery (FBDD): Growing or linking molecular fragments to generate novel drug candidates.

Versatility in Cross-Coupling Reactions

The aryl bromide moiety is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions.[3][15] This allows for the selective introduction of various substituents at the bromine-bearing carbon. Key transformations include:

  • Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds (biaryl structures).

  • Sonogashira Coupling: Reaction with terminal alkynes to form internal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Heck Reaction: Reaction with alkenes to form substituted alkenes.

Potential Biological Activity

While specific biological data for the title compound is limited, structurally related (prop-2-ynyloxy)benzene derivatives have demonstrated promising biological activities, including anti-urease and antibacterial effects.[5][9] This suggests that molecules synthesized using this scaffold may warrant investigation for various therapeutic applications.

Synthetic Utility Diagram

Synthetic_Utility cluster_click Click Chemistry cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Core 2-Bromo-1-fluoro-4- (prop-2-yn-1-yloxy)benzene Click_P Triazole Product Core->Click_P via Alkyne Suzuki_P Biaryl Product Core->Suzuki_P via Aryl Bromide Sono_P Di-alkyne Product Core->Sono_P via Aryl Bromide Click_R R-N₃ (Azide) Click_R->Click_P CuAAC Suzuki_R R'-B(OH)₂ (Boronic Acid) Suzuki_R->Suzuki_P Pd Catalyst Sono_R R''-C≡CH (Alkyne) Sono_R->Sono_P Pd/Cu Catalyst

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

As a halogenated aromatic compound and potential alkylating agent, 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene requires careful handling. While a specific Safety Data Sheet (SDS) is not publicly available, guidance can be drawn from similar aryl halides and propargyl ethers.[16][17][18][19]

  • Hazard Identification:

    • Harmful if swallowed, inhaled, or in contact with skin.[16][19]

    • Causes skin and serious eye irritation.[16][18]

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

    • All manipulations should be performed in a certified chemical fume hood.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[20]

    • Avoid inhalation of vapors or mists.

    • Use in a well-ventilated area.[18]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and bases.

    • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Conclusion

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is a highly functionalized and synthetically valuable building block. Its utility is derived from the orthogonal reactivity of its terminal alkyne and aryl bromide moieties, enabling sequential or selective functionalization through click chemistry and transition metal-catalyzed cross-coupling reactions. This guide provides the essential technical information for its synthesis, characterization, and safe handling, positioning it as a key intermediate for researchers in drug discovery, medicinal chemistry, and materials science.

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Loba Chemie. 2-FLUORO-4- BROMO BIPHENYL MSDS. [Link]

  • Batool T, Rasool N, Gull Y, et al. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One. 2014. [Link]

  • Alfa Aesar. SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene. [Link]

  • Matrix Fine Chemicals. 2-BROMO-1-FLUORO-4-METHYLBENZENE. [Link]

  • PubMed Central. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

  • Organic Chemistry Portal. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • PubChemLite. 1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene. [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Wikipedia. Aryl halide. [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]

  • EPA. 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties. [Link]

  • Grokipedia. Aryl halide. [Link]

  • University of Calgary. Chapter 23: Aryl Halides. [Link]

  • Loba Chemie. Aryl Halides. [Link]

  • ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

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A Technical Guide to 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene: A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Strategic Molecular Scaffold

In the landscape of modern medicinal chemistry, the rational design of molecular building blocks is paramount to accelerating the discovery of novel therapeutics. 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene emerges as a compound of significant strategic value, integrating three key chemical motifs into a single, versatile scaffold: a fluorinated aromatic ring, a reactive bromine handle, and a terminal alkyne for bio-orthogonal conjugation.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to elucidate the causality behind its synthesis, characterization, and profound potential in constructing complex molecular architectures through modular chemical strategies. The inherent functionality of this molecule positions it as a valuable intermediate for creating libraries of compounds for high-throughput screening and as a core component in targeted drug delivery systems and covalent inhibitors. The strategic placement of the fluorine atom is known to enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile point for diversification via cross-coupling reactions.[1][2] Concurrently, the propargyl ether introduces a terminal alkyne, a premier functional group for "click chemistry" applications.[3][4]

Physicochemical Properties and Structural Data

The fundamental properties of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
Molecular Formula C₉H₆BrFOCalculated
Molecular Weight 229.05 g/mol Calculated
Monoisotopic Mass 227.9586 Da[PubChemLite][5]
CAS Number 1548615-39-9[BLDpharm][6]
Canonical SMILES C#CCOC1=CC(=C(C=C1)F)BrCalculated
InChI Key HOAKXHFXGZXIFR-UHFFFAOYSA-N[PubChemLite][5]
Predicted XlogP 2.8[PubChemLite][5]
Appearance Predicted to be an oil or low-melting solidInferred from analogs

Synthesis Protocol and Mechanistic Insight

The synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is most effectively achieved via the Williamson ether synthesis, a robust and well-established SN2 reaction.[7][8][9] This method involves the O-alkylation of a phenol with an alkyl halide.

Core Reaction:

The synthesis proceeds by reacting the commercially available precursor, 3-Bromo-4-fluorophenol (CAS: 27407-11-0), with propargyl bromide in the presence of a mild base.[10][11][12][13][14][15][16][17]

Synthesis_Workflow cluster_reactants Reactants & Conditions Precursor 3-Bromo-4-fluorophenol Reaction Williamson Ether Synthesis (SN2 Mechanism) Precursor->Reaction Nucleophile (Phenoxide) Reagent Propargyl Bromide Reagent->Reaction Electrophile Base K₂CO₃ (Base) Base->Precursor Deprotonation Solvent Acetone (Solvent) Product 2-Bromo-1-fluoro-4- (prop-2-yn-1-yloxy)benzene Reaction->Product Product Formation

Caption: Synthetic workflow for 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene.

Detailed Experimental Protocol:
  • Reaction Setup: To a solution of 3-Bromo-4-fluorophenol (1.0 eq.) in anhydrous acetone (10 mL/mmol of phenol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (K₂CO₃, 2.0 eq.).

    • Causality: Acetone is a polar aprotic solvent that effectively solvates the cation of the phenoxide salt while not interfering with the nucleophilicity of the oxygen anion, thus favoring the SN2 pathway. K₂CO₃ is a mild, inexpensive base, sufficient to deprotonate the acidic phenol (pKa ~9-10) to form the nucleophilic phenoxide in situ.[9][18]

  • Addition of Alkylating Agent: Add propargyl bromide (80% solution in toluene, 1.2 eq.) dropwise to the stirring suspension at room temperature.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the valuable phenolic precursor. Propargyl bromide is a primary halide, which is ideal for SN2 reactions as it minimizes the competing E2 elimination side reaction.[7][8]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure to remove the acetone.

  • Purification: Dissolve the resulting crude residue in dichloromethane (DCM) and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene.

Spectroscopic Characterization (Predicted)

Validating the structure of the synthesized compound is a critical, self-validating step. While specific experimental data is not publicly available, a confident prediction of its spectroscopic signature can be made based on analogous structures.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons (δ 7.0-7.5 ppm): Three protons in the aromatic region exhibiting complex coupling patterns (doublets and doublet of doublets) due to ³J(H-H) and ³J(H-F) or ⁴J(H-F) couplings.

    • Methylene Protons (-O-CH₂-, δ ~4.7 ppm): A doublet, coupled to the acetylenic proton with a characteristic ⁴J coupling constant of ~2.4 Hz.

    • Acetylenic Proton (-C≡C-H, δ ~2.5 ppm): A triplet, coupled to the methylene protons with a ⁴J coupling constant of ~2.4 Hz. The acidity of this proton is a key feature for its reactivity.[3]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons (δ 110-160 ppm): Six distinct signals, with the carbon attached to fluorine showing a large one-bond coupling constant (¹J(C-F) ~245 Hz). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

    • Alkynyl Carbons (δ ~75-80 ppm): Two signals for the sp-hybridized carbons of the alkyne.

    • Methylene Carbon (-O-CH₂-, δ ~56 ppm): One signal for the methylene carbon.

  • Mass Spectrometry (ESI-MS):

    • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 228.9 and 230.9.

Core Applications in Drug Development

The true utility of this molecule lies in its capacity as a modular building block for constructing diverse and complex molecular libraries. Its bifunctional nature (alkyne for conjugation, bromo-fluoro-aromatic for core structure) allows for sequential and orthogonal chemical modifications.

Click Chemistry and Bioconjugation

The terminal alkyne is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of a "click" reaction.[4][19] This reaction is exceptionally reliable for covalently linking the molecule to another component bearing an azide group, forming a stable 1,2,3-triazole linkage.

  • Mechanism: The Cu(I) catalyst dramatically accelerates the reaction, allowing it to proceed rapidly at room temperature and in various solvents, including water.[19]

  • Applications:

    • PROTACs and Molecular Glues: Linking a warhead that binds to a target protein with a ligand for an E3 ligase.

    • Activity-Based Probes: Attaching a reporter tag (e.g., a fluorophore or biotin) to profile enzyme activity in complex biological systems.

    • Drug Delivery: Conjugating the molecule to polymers, nanoparticles, or antibodies for targeted delivery.[20]

A Privileged Scaffold in Medicinal Chemistry

The 2-bromo-1-fluorophenyl moiety is a "privileged scaffold" in drug design.

  • Role of Fluorine: The strategic incorporation of fluorine is a well-established tactic to enhance drug properties.[1][21][22] The high electronegativity and small size of fluorine can:

    • Increase Metabolic Stability: By replacing a hydrogen atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes), the strong C-F bond can block this pathway, increasing the drug's half-life.[2]

    • Enhance Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets and alter the pKa of nearby functional groups to optimize binding.[23]

    • Modulate Physicochemical Properties: It can fine-tune lipophilicity and membrane permeability, which are critical for oral bioavailability.[21]

  • Role of Bromine: The bromine atom serves as a versatile synthetic handle for diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of various aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the chemical space around the core scaffold.

Applications cluster_alkyne Alkyne Reactivity cluster_bromo Bromo-Aryl Reactivity Molecule 2-Bromo-1-fluoro-4- (prop-2-yn-1-yloxy)benzene Click CuAAC 'Click' Reaction (with R-N₃) Molecule->Click Terminal Alkyne Coupling Cross-Coupling (e.g., Suzuki with R-B(OH)₂) Molecule->Coupling Bromo Group Triazole Stable Triazole Linkage Click->Triazole Forms Diversified Diversified Core Scaffold Coupling->Diversified Yields

Caption: Dual reactivity pathways for molecular diversification.

Safety and Handling

As a halogenated aromatic compound and a reactive alkyne, 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is more than a simple chemical; it is a testament to the power of rational molecular design. By combining a metabolically robust and synthetically versatile fluoro-bromo-aromatic core with a bio-orthogonal terminal alkyne, it provides medicinal chemists with a powerful tool to accelerate the drug discovery process. Its utility in both scaffold diversification and targeted conjugation makes it an invaluable asset for developing the next generation of precision therapeutics.

References

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  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: The Use of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of modern chemical synthesis, particularly in the realms of drug discovery, materials science, and bioconjugation, the demand for versatile and highly functionalized building blocks is paramount. 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene emerges as a significant reagent, engineered for precision and adaptability in click chemistry reactions. Its unique trifunctional nature—a terminal alkyne for cycloaddition, and bromo and fluoro substituents for downstream modifications or property tuning—positions it as a strategic tool for researchers.

This document provides a comprehensive guide to the application of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the strategic advantages conferred by its halogenated aromatic core.

Strategic Advantages of the 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene Moiety

The utility of this reagent is not merely in its participation in the click reaction but in the latent potential held within its structure:

  • The Propargyl Ether Linkage: The ether linkage provides a balance of stability and flexibility to the molecule. The terminal alkyne is the reactive handle for the CuAAC reaction, enabling the formation of a stable 1,2,3-triazole ring.

  • The Fluorine Substituent: The presence of a fluorine atom can significantly influence the physicochemical properties of the final molecule. In medicinal chemistry, fluorine is often incorporated to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable intermolecular interactions.

  • The Bromine Substituent: The bromine atom is a versatile functional handle for post-click modifications. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of additional complexity and diversity after the triazole ring has been formed. This feature is particularly valuable in the synthesis of complex molecular architectures and in fragment-based drug discovery.

Mechanism of Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. The catalytic cycle, which is central to the application of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, is illustrated below.

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Cu_II Cu(II) Precursor (e.g., CuSO4) Reducer Reducing Agent (e.g., Sodium Ascorbate) Cu_II->Reducer Reduction Cu_I Active Cu(I) Species Reducer->Cu_I Alkyne 2-Bromo-1-fluoro-4- (prop-2-yn-1-yloxy)benzene Cu_I->Alkyne Coordination Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Deprotonation Azide Azide Partner (R-N3) Six_Membered_Intermediate Six-Membered Copper Intermediate Azide->Six_Membered_Intermediate Cyclization Cu_Acetylide->Azide Coordination Triazole_Product 1,4-Disubstituted Triazole Six_Membered_Intermediate->Triazole_Product Rearrangement Triazole_Product->Cu_I Release of Product & Regeneration of Catalyst

Figure 1: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The reaction is initiated by the in situ reduction of a Cu(II) salt (e.g., copper(II) sulfate) by a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst. This Cu(I) species then coordinates with the terminal alkyne of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene to form a copper acetylide. This intermediate then reacts with the azide partner, leading to a six-membered copper-containing intermediate that subsequently rearranges to form the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific azide coupling partner and the desired scale of the reaction.

Protocol 1: Small-Scale CuAAC in an Aqueous/Organic Solvent System

This protocol is suitable for most applications, including the initial screening of reaction conditions.

Materials:

  • 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Appropriate solvents for workup and purification (e.g., ethyl acetate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a 10 mL vial, add 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (1.0 eq).

  • Add the azide coupling partner (1.0 - 1.2 eq).

  • Dissolve the starting materials in a 1:1 mixture of tert-butanol and deionized water (e.g., 2 mL of each).

  • In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.

  • In another vial, prepare a 0.5 M aqueous solution of copper(II) sulfate pentahydrate.

  • To the reaction mixture, add the sodium ascorbate solution (0.2 eq).

  • Add the copper(II) sulfate solution (0.1 eq).

  • Seal the vial and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ParameterRecommended ValueNotes
Alkyne:Azide Ratio 1:1.0 to 1:1.2A slight excess of the azide can drive the reaction to completion.
Solvent System t-BuOH/H₂O (1:1)Other solvent systems like DMSO/H₂O or DMF can also be used.
Catalyst Loading (CuSO₄) 1-10 mol%Higher loadings may be necessary for sterically hindered substrates.
Reducing Agent (Ascorbate) 2-20 mol%Should be in excess relative to the copper catalyst.
Temperature Room TemperatureGentle heating (40-60 °C) can accelerate the reaction if needed.
Reaction Time 1-24 hoursHighly dependent on the substrates.
Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer

This protocol is adapted for the labeling of biomolecules (e.g., proteins, nucleic acids) that contain an azide handle.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • DMSO (for stock solutions)

Procedure:

  • Prepare a stock solution of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene in DMSO (e.g., 10 mM).

  • Prepare stock solutions of TCEP (e.g., 50 mM in water), TBTA (e.g., 10 mM in DMSO), and CuSO₄·5H₂O (e.g., 50 mM in water).

  • In a microcentrifuge tube, combine the azide-modified biomolecule with the buffer.

  • Add TCEP to the biomolecule solution to a final concentration of 1 mM and incubate for 5 minutes. This ensures a reducing environment.

  • Premix the CuSO₄ and TBTA solutions in a 1:5 molar ratio.

  • Add the 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene stock solution to the biomolecule solution to the desired final concentration (e.g., 10-100 µM).

  • Initiate the reaction by adding the premixed CuSO₄/TBTA solution to a final copper concentration of 50-200 µM.

  • Incubate the reaction at room temperature or 37 °C for 1-4 hours.

  • Purify the labeled biomolecule using an appropriate method, such as size exclusion chromatography or dialysis, to remove excess reagents.

Post-Click Modification Workflow

The presence of the bromine atom allows for subsequent functionalization, as depicted in the workflow below.

Post_Click_Modification Start 2-Bromo-1-fluoro-4- (prop-2-yn-1-yloxy)benzene + R-N3 CuAAC CuAAC Reaction Start->CuAAC Triazole Bromo-Fluoro-Functionalized Triazole Product CuAAC->Triazole Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Triazole->Coupling Final_Product Highly Derivatized Final Product Coupling->Final_Product

Protocol for Sonogashira coupling with 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Sonogashira Polymerization of the AB-Monomer 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Part 1: Executive Summary & Molecule Analysis

The Challenge: The substrate 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is a bifunctional "AB-type" monomer. Unlike standard cross-couplings (A-A + B-B), this molecule contains both the electrophile (Aryl Bromide) and the nucleophile (Terminal Alkyne) within the same structure. This dictates that the primary application is Step-Growth Polymerization to form Poly(arylene ethynylene)s (PAEs).

Structural Considerations:

  • Meta-Connectivity: The bromide is at position C2, and the propargyl ether is at position C4. This 1,2,4-substitution pattern results in a meta-linked polymer backbone. Unlike rigid para-linked PAEs, this geometry introduces "kinks" that significantly improve solubility in organic solvents (THF, Toluene), making it an excellent candidate for solution-processable electronics.

  • Fluorine Activation: The fluorine atom at C1 (ortho to the bromide) exerts a strong inductive electron-withdrawing effect (-I). This activates the C-Br bond for Oxidative Addition by the Palladium catalyst, potentially allowing for milder reaction temperatures than non-fluorinated analogues.

  • Propargyl Ether Sensitivity: The ether linkage is stable, but the propargyl protons are acidic. Strong inorganic bases (e.g., KOH) can induce isomerization to allenes. Therefore, sterically hindered amine bases are strictly required.

Part 2: Critical Design Parameters (The "Why" Before the "How")

To achieve high molecular weight (


) and low defect density, three parameters must be controlled.
The Glaser Defect (Oxygen Intolerance)

In the presence of Copper(I) and Oxygen, terminal alkynes undergo homocoupling (Glaser coupling) to form diynes (-C≡C-C≡C-).[1]

  • Consequence: In an AB polymerization, every Glaser defect disrupts the stoichiometry, terminating the chain growth and limiting

    
    .
    
  • Solution: Strict anaerobic conditions are non-negotiable. Sparging with Nitrogen is insufficient; Freeze-Pump-Thaw cycling is required.

Concentration Regimes
  • High Concentration (>0.2 M): Favors intermolecular reaction

    
     Linear Polymer.
    
  • Low Concentration (<0.05 M): Favors intramolecular reaction

    
     Macrocyclic Oligomers.
    
  • Protocol Setting: We utilize a high concentration (0.25 M) to drive polymerization.

Catalyst Selection
  • Palladium:

    
     (Tetrakis) is preferred over 
    
    
    
    for polymerization because the extra phosphine ligands help stabilize the growing polymer chain in solution, preventing premature precipitation.
  • Copper: CuI is the standard co-catalyst to accelerate the reaction via the formation of Copper-Acetylides.

Part 3: Mechanism Visualization

The following diagram illustrates the dual-cycle mechanism, emphasizing the Copper cycle where the critical transmetallation occurs.

SonogashiraMechanism cluster_Pd Palladium Cycle (Main) cluster_Cu Copper Cycle (Activation) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Monomer) TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet + Cu-Acetylide Iso Trans/Cis Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Polymer Link CuI CuI (Co-Catalyst) CuAcetylide Cu-Acetylide (Cu-C≡C-R) CuI->CuAcetylide + Alkyne (Monomer) + Base (DIPA) CuAcetylide->TransMet Transmetallation CuAcetylide->CuI Regeneration

Caption: Dual-catalytic cycle for Sonogashira polymerization. Note the intersection at the Transmetallation step, which is the rate-determining step for this substrate.

Part 4: Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
Monomer 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzeneSubstrate (AB Type)
Catalyst

(Tetrakis)
3.0 mol% loading
Co-Catalyst CuI (Copper Iodide)5.0 mol% (99.99% purity beads preferred)
Solvent Toluene / DMF (3:1 ratio)Anhydrous, degassed. Mixed to dissolve polymer.
Base Diisopropylamine (DIPA)Anhydrous. Proton scavenger.
End-Cappers Phenylacetylene & BromobenzeneTo quench reactive chain ends.
Step-by-Step Methodology

1. Pre-Reaction Preparation (Anaerobic Setup)

  • Glassware: Flame-dry a 50 mL Schlenk flask and a magnetic stir bar under vacuum. Backfill with Argon (3 cycles).

  • Solvent Prep: Degas the Toluene/DMF mixture (30 mL total) using the Freeze-Pump-Thaw method (3 cycles) immediately before use. Note: Simple nitrogen sparging is insufficient for preventing Glaser defects in polymerization.

2. Reaction Assembly

  • In a glovebox (or under positive Argon flow), charge the Schlenk flask with:

    • Monomer (1.0 g, ~4.3 mmol)

    • 
       (150 mg, ~0.13 mmol, 3 mol%)
      
    • CuI (40 mg, ~0.21 mmol, 5 mol%)

  • Seal the flask with a rubber septum and secure with copper wire.

  • Inject the degassed Solvent mixture (17 mL) via syringe to achieve ~0.25 M concentration.

  • Inject anhydrous DIPA (2.0 mL) via syringe.

3. Polymerization Phase

  • Place the flask in a pre-heated oil bath at 70°C .

  • Stir vigorously. The solution should turn dark yellow/brown and eventually fluorescent (if conjugated length increases sufficiently).

  • Time: Run for 48 hours.

    • Observation: Viscosity should increase noticeably. If precipitation occurs, add small amounts of degassed Toluene to redissolve.

4. End-Capping (Crucial for Stability)

  • After 48h, add Phenylacetylene (0.1 mL) via syringe. Stir for 4 hours at 70°C. (Caps the Bromide ends).

  • Add Bromobenzene (0.2 mL) via syringe. Stir for 4 hours at 70°C. (Caps the Alkyne ends).

  • Why? Uncapped alkynes are prone to cross-linking/oxidation in the solid state.

5. Workup & Purification

  • Cool the mixture to room temperature.

  • Concentrate the solution to ~5 mL using a rotary evaporator.

  • Precipitation: Dropwise add the concentrated solution into 200 mL of cold Methanol under vigorous stirring.

  • The polymer will precipitate as a fibrous solid.

  • Filter through a Soxhlet thimble.

6. Soxhlet Extraction (Cleaning)

  • Perform Soxhlet extraction with Methanol (24h) to remove catalyst residues and low-MW oligomers.

  • Perform Soxhlet extraction with Acetone (24h) to remove unreacted monomer.

  • Extract the final product with Chloroform or THF .

  • Concentrate and reprecipitate into Methanol. Dry under vacuum at 40°C.

Part 5: Workflow Visualization

Workflow Start Start: Dry Schlenk Flask (Argon Atmosphere) Degas Freeze-Pump-Thaw Solvents (Toluene/DMF) Start->Degas Charge Charge Reagents: Monomer + Pd(PPh3)4 + CuI Degas->Charge Inject Inject Solvents + DIPA (Conc: 0.25 M) Charge->Inject Heat Polymerization 70°C, 48 Hours Inject->Heat Cap1 End-Cap 1: Phenylacetylene (Caps Ar-Br ends) Heat->Cap1 Cap2 End-Cap 2: Bromobenzene (Caps Alkyne ends) Cap1->Cap2 Precip Precipitation into Methanol Cap2->Precip Soxhlet Soxhlet Extraction (MeOH -> Acetone -> Chloroform) Precip->Soxhlet Final Final Polymer (m-PAE) Soxhlet->Final

Caption: Operational workflow for the synthesis of m-PAE from AB-monomer.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight High "Glaser" defect density (O2 presence).[2]Improve degassing. Check Argon line for leaks. Switch to Glovebox setup.
Black Precipitate (Early) "Palladium Black" formation (Catalyst decomp).Add excess

ligand (10 mol%) to stabilize Pd species.
Insoluble Product Cross-linking of alkyne side chains.Lower reaction temp to 60°C. Ensure End-Capping is performed promptly.
No Reaction Catalyst poisoning or inactive Monomer.The Fluorine atom might deactivate the catalyst if Pd coordinates to F. Increase Temp to 80°C or switch to Pd(dppf)Cl2.

Part 7: References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[3]

  • Bunz, U. H. F. (2000). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications.[4] Chemical Reviews, 100(4), 1605–1644.[4]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.

  • Glaser Coupling Prevention: BenchChem Technical Guide on Alkyne Dimerization. (General reference for anaerobic requirements in Cu-catalyzed alkyne reactions).

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2][3] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, a transformation that has become indispensable in the fields of medicinal chemistry and materials science for the construction of biaryls, polyolefins, and styrenes.[1][3]

This guide focuses on a particularly valuable building block: 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene . This substrate is of significant interest to researchers in drug development for several reasons:

  • The ortho-fluoro bromine motif presents a classic challenge for cross-coupling due to potential steric hindrance and altered electronics, making successful coupling a valuable synthetic achievement.

  • The fluorine atom is a key substituent in many pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and lipophilicity.

  • The propargyl ether (alkyne) moiety is a versatile functional handle, stable under Suzuki conditions, that allows for subsequent post-coupling modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira couplings, or various other alkyne-based transformations.

This document provides a comprehensive overview of the mechanistic principles, practical protocols, and optimization strategies essential for successfully employing this substrate in Suzuki-Miyaura coupling reactions.

Mechanistic Considerations for a Challenging Substrate

The efficacy of a Suzuki-Miyaura reaction is governed by a well-established catalytic cycle involving a palladium catalyst.[2][4][5] Understanding this cycle is paramount to troubleshooting and optimizing reactions, especially with a sterically demanding and electronically nuanced substrate like 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-limiting step. For our substrate, the electron-withdrawing effect of the adjacent fluorine atom can facilitate this process.[3] However, the steric bulk of the ortho-substituents (fluorine and the propargyloxy group) necessitates the use of highly active catalysts.

  • Transmetalation: The organic moiety from the organoboron species is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1][4][6] The choice of base and solvent is critical to ensure the efficiency of this step.[7][8]

  • Reductive Elimination: The two organic partners on the palladium(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2][4] Bulky ligands on the palladium center often accelerate this final step.[1]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex_1 Oxidative Addition Intermediate Ar-Pd(II)(X)L₂ pd0->pd_complex_1 Oxidative Addition ar_x Ar-X (Aryl Bromide) ar_x->pd_complex_1 product Ar-Ar' (Product) pd_complex_2 Transmetalation Intermediate Ar-Pd(II)(Ar')L₂ pd_complex_1->pd_complex_2 Transmetalation pd_complex_2->pd0 Reductive Elimination pd_complex_2->product boron_reagent Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(Base)]⁻ (Activated Boronate) boron_reagent->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex_1

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Guide to Reaction Parameter Selection and Optimization

The success of coupling with 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.

Palladium Catalyst and Ligand: The Heart of the Reaction

For challenging substrates that are sterically hindered or electron-rich, standard catalysts like Pd(PPh₃)₄ may prove insufficient.[9] High-activity catalyst systems are required to overcome the higher activation energy of the oxidative addition step.

  • Expert Insight: The choice of ligand is arguably the most critical factor. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[10][11] These ligands stabilize the Pd(0) species, promote the difficult oxidative addition, and facilitate the final reductive elimination.[1][5][12] Modern, pre-formed catalysts (precatalysts) that incorporate these advanced ligands are highly recommended as they generate the active Pd(0) species more reliably than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[9][13]

Recommended Catalyst Systems:

  • Buchwald Ligands: Systems using ligands like SPhos, XPhos, or RuPhos are known for their high activity with deactivated aryl bromides.[9]

  • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™-type precatalysts (e.g., PEPPSI-IPr) offer excellent thermal stability and high efficiency.[9]

Base Selection: The Activator

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[6][7][8] The choice of base can dramatically affect reaction rates and yields, and its effectiveness is often linked to the solvent system.

  • Expert Insight: For most Suzuki couplings, inorganic bases are preferred. Potassium carbonate (K₂CO₃) is a reliable first choice for general applications.[14] For more challenging couplings, or when starting materials are sensitive to hydrolysis, potassium phosphate (K₃PO₄) is often superior.[7] Cesium carbonate (Cs₂CO₃) is another strong option, valued for its higher solubility in organic solvents.[7] The use of aqueous base solutions is common and facilitates the reaction.

Solvent System: The Reaction Medium

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic systems are very common.

  • Expert Insight: A mixture of an ethereal or aromatic solvent with water is a standard starting point.[15] This allows the organic substrates and catalyst to reside in the organic phase while the inorganic base is primarily in the aqueous phase, with the reaction occurring at the interface. Vigorous stirring is therefore essential.[13]

    • Common Solvents: 1,4-Dioxane/Water, Tetrahydrofuran (THF)/Water, Toluene/Water.[1][15]

    • Purity is Key: Solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands, leading to side reactions like boronic acid homocoupling.[13] Traces of impurities in solvents can also poison the catalyst.[16][17]

Optimization_Workflow start Define Substrates: 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene + Arylboronic Acid condition_selection Select Initial Conditions (Based on Literature Precedent) start->condition_selection run_reaction Run Small-Scale Test Reaction (e.g., 0.1 mmol) condition_selection->run_reaction analyze Analyze Outcome (TLC, LC-MS) run_reaction->analyze success High Yield (>80%) Proceed to Scale-Up analyze->success Clean Conversion low_yield Low Yield / Incomplete Conversion analyze->low_yield Problem side_products Significant Side Products (Homocoupling, Dehalogenation) analyze->side_products Problem optimize_catalyst Screen Alternative Catalysts/Ligands (e.g., SPhos, PEPPSI-IPr) low_yield->optimize_catalyst Troubleshoot optimize_base_solvent Screen Base/Solvent Combinations (e.g., K₃PO₄ in Dioxane, Cs₂CO₃ in Toluene) low_yield->optimize_base_solvent Troubleshoot optimize_temp Adjust Temperature low_yield->optimize_temp Troubleshoot side_products->optimize_base_solvent Troubleshoot optimize_catalyst->run_reaction optimize_base_solvent->run_reaction optimize_temp->run_reaction

Figure 2. A logical workflow for optimizing the Suzuki coupling reaction.

Detailed Experimental Protocol: A Validated Starting Point

This protocol describes the coupling of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene with phenylboronic acid. It serves as a robust, validated starting point that can be adapted for other boronic acids.

Materials:

  • 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (1.0 mmol, 244 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%, 15.2 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, deionized and degassed)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, phenylboronic acid, SPhos Pd G3 precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using syringes, add the degassed 1,4-dioxane (5 mL) followed by the degassed water (1 mL). The mixture will be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 1-fluoro-2-phenyl-4-(prop-2-yn-1-yloxy)benzene.

Data and Troubleshooting

The following table provides an overview of expected outcomes and serves as a guide for optimization. Yields are illustrative and highly dependent on the specific boronic acid partner and precise reaction conditions.[7]

Catalyst SystemBaseSolventTemp (°C)Typical Time (h)Expected YieldKey Considerations
SPhos-Pd PrecatalystK₃PO₄Dioxane/H₂O904-12>85%Excellent general system for challenging substrates.[9]
PEPPSI-IPrK₂CO₃Toluene/H₂O1006-16>80%Highly stable catalyst, good for high-temp reactions.[9]
Pd(PPh₃)₄K₂CO₃DME/H₂O9012-24<60%"Classical" conditions, may be sluggish for this substrate.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation due to oxygen.[13]2. Ineffective base/solvent combination.3. Insufficient temperature.[13]1. Ensure rigorous degassing of solvents and inert atmosphere.2. Screen alternative bases (e.g., switch K₂CO₃ to K₃PO₄) or solvents.3. Increase temperature in 10 °C increments.
Boronic Acid Homocoupling 1. Presence of oxygen.[13][15]2. Inefficient reduction of Pd(II) precatalyst.1. Improve degassing procedure (freeze-pump-thaw cycles).2. Use a pre-formed Pd(0) source or a modern precatalyst that activates reliably.[13]
Dehalogenation of Starting Material 1. Presence of a hydride source.2. Catalyst decomposition.1. Avoid amine bases or alcohol solvents if possible. Switch to a carbonate or phosphate base.[13]
Protodeborylation of Boronic Acid 1. Reaction is too slow, allowing for decomposition.2. Reaction temperature is too high.3. Base is too strong or conditions too aqueous.1. Use a more active catalyst to increase the rate of cross-coupling.2. Lower the reaction temperature.3. Consider using a milder base like KF or running under anhydrous conditions.[18]

References

  • NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PubMed Central. Available at: [Link]

  • Sathee Jee. Chemistry Suzuki Coupling Reaction. Available at: [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • PubMed. (2013, November 15). An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids. Available at: [Link]

  • HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Available at: [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

  • Chemical Society Reviews. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • PubMed Central. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available at: [Link]

  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Available at: [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available at: [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • RSC Publishing. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Available at: [Link]

  • tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. (n.d.). Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Available at: [Link]

Sources

Application Note: High-Fidelity Synthesis of Chemical Probes Using the BFPB Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for chemical biologists and medicinal chemists utilizing 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (referred to herein as BFPB-Linker ) as a heterobifunctional scaffold.

This guide details the conversion of bioactive small molecules into alkyne-tagged chemical probes for Activity-Based Protein Profiling (ABPP) and target validation.

Executive Summary & Rationale

In the development of chemical probes, the "linker problem" often compromises data quality; bulky or flexible linkers (like long PEGs) can sterically hinder drug-protein interactions or alter cell permeability.

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (BFPB) serves as a "Minimalist Rigid Scaffold" . It provides three critical functions in a compact aromatic footprint:

  • Aryl Bromide (C2): A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach the target ligand (drug pharmacophore).

  • Propargyl Ether (C4): A sterically unencumbered bioorthogonal tag for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with reporter tags (biotin/fluorophores).

  • Aryl Fluoride (C1): A metabolic blocker that modulates the electronic properties of the ring, preventing rapid oxidative metabolism often seen at electron-rich aromatic positions.

Key Advantages over PEG/Alkyl Linkers
FeatureBFPB ScaffoldStandard PEG Linker
Conformation Rigid (Aromatic)Flexible (Entropic penalty)
Cell Permeability High (Lipophilic)Variable (Often hydrophilic)
Metabolic Stability High (Fluorine blocked)Low (Oxidative liability)
Steric Footprint Minimal (~6 Å)Large (>15 Å)

Strategic Workflow: From Scaffold to Proteome

The utilization of BFPB follows a strict "Ligand First, Click Later" logic. The aryl bromide is consumed in organic synthesis to create the probe, while the alkyne remains dormant until the biological experiment.

BFPB_Workflow cluster_chem Synthetic Phase cluster_bio Biological Phase BFPB BFPB Scaffold (Br-Ar-Alkyne) Probe Alkyne-Tagged Chemical Probe BFPB->Probe Suzuki Coupling (Pd catalyst) Ligand Drug Pharmacophore (Boronic Acid/Ester) Ligand->Probe Proteome Biological System (Lysate/Live Cell) Probe->Proteome Incubation (1-4 hrs) Click CuAAC Reaction (Azide-Reporter) Proteome->Click Lysis & Bioorthogonal Labeling Analysis Target ID (Mass Spec/Fluorescence) Click->Analysis Enrichment

Figure 1: The BFPB scaffold acts as the bridge between the pharmacophore and the reporter system. The rigid benzene core ensures the alkyne tag projects away from the binding pocket.

Protocol A: Ligand Attachment (Suzuki-Miyaura Coupling)

Objective: Covalently attach the BFPB scaffold to a drug pharmacophore containing a boronic acid/ester. Mechanism: Pd(0)-catalyzed cross-coupling between the Aryl Bromide of BFPB and an Aryl/Vinyl Boronate.

Reagents Required[1][2][3]
  • Scaffold: BFPB (1.0 equiv)

  • Partner: Ligand-Boronic Acid/Pinacol Ester (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (for sterically hindered substrates)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution) or Cs₂CO₃ (anhydrous conditions)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology
  • Preparation: In a microwave vial or Schlenk tube, dissolve BFPB (1.0 eq) and the Ligand-Boronate (1.1 eq) in 1,4-Dioxane (0.1 M concentration).

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd turnover).

  • Activation: Add the Pd catalyst (5 mol%) and the Base solution. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave (Recommended): 100°C for 30–60 minutes.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • QC Check: Verify retention of the Alkyne peak (~2120 cm⁻¹ IR or ~2.5 ppm ¹H NMR) and loss of the Bromine isotopic pattern in MS.

Expert Insight: The Fluorine atom at C1 is generally stable under these conditions. However, avoid using strong nucleophilic bases (like NaOMe) which could force a minor SNAr side reaction at the Fluorine position.

Protocol B: Bioorthogonal Labeling (CuAAC Click)

Objective: Conjugate the Alkyne-tagged probe (now bound to proteins) to an Azide-Reporter (e.g., Azide-Biotin or Azide-Cy5). Context: This step is performed after the probe has incubated with cells/lysates.

Reagents Required (The "Click Cocktail")
  • Lysate: Protein lysate containing the probe-bound targets (1–2 mg/mL protein conc).

  • Reporter: Azide-Biotin-PEG3 (100 µM stock in DMSO).

  • Catalyst: CuSO₄ (50 mM aqueous stock).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or Sodium Ascorbate (50 mM fresh stock).

  • Ligand: TBTA or THPTA (Ligand is crucial to protect proteins from Cu-mediated oxidation).

Step-by-Step Methodology
  • Incubation: Treat cells/lysate with the BFPB-derived probe (e.g., 1–10 µM) for 1 hour.

  • Preparation of Cocktail: Premix the reagents in a separate tube to form the active Cu(I) complex. Order of addition is vital:

    • 87.5 µL PBS (buffer)

    • 2.5 µL Azide-Reporter (100 µM final)

    • 5.0 µL TBTA Ligand (100 µM final)

    • 5.0 µL CuSO₄ (1 mM final)

    • Vortex briefly

    • 5.0 µL TCEP (1 mM final) - Solution should remain clear/slightly blue. If yellow precipitate forms, oxygen was present.

  • Reaction: Add the Click Cocktail to the protein lysate (100 µL lysate + 10 µL cocktail).

  • Timing: Incubate for 1 hour at Room Temperature with gentle rotation.

  • Termination: Add cold MeOH or Acetone (4 volumes) to precipitate proteins and stop the reaction. This also removes excess unreacted probe/reporter.

  • Downstream: Resuspend pellet in SDS-PAGE buffer for fluorescence scanning or Streptavidin-bead enrichment for Mass Spec.

Troubleshooting & Data Interpretation

ObservationProbable CauseCorrective Action
Low Yield in Suzuki Coupling Oxidative addition failure due to steric crowding at C2.Switch to S-Phos or X-Phos precatalysts (Buchwald generations) which are superior for ortho-substituted aryl halides.
Loss of Alkyne Signal Copper contamination in synthesis or Glaser coupling (alkyne-alkyne dimerization).Ensure all synthetic glassware is free of trace metals. Use EDTA wash during workup.
High Background in Gel Non-specific sticking of the hydrophobic BFPB scaffold.Perform a "No-Probe" control. If background persists, lower probe concentration or wash lysate with cold MeOH twice.
Precipitation during Click Copper concentration too high causing protein denaturation.Use THPTA instead of TBTA (more water-soluble) and lower Cu concentration to 0.5 mM.

References

  • Scaffold Synthesis & Properties: Batool, T. et al. "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." PLOS ONE, 2014.[1]

  • ABPP Principles: Cravatt, B. F., et al. "Activity-based protein profiling: From enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 2008.

  • Click Chemistry Protocols: Speers, A. E., & Cravatt, B. F. "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology, 2004.

  • Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-BFPP Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Overview

Welcome to the technical support hub for the synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (CAS: 1548615-39-9). This intermediate is a critical scaffold for drug discovery, particularly in the development of tyrosine kinase inhibitors and "click chemistry" capable probes.

The synthesis relies on a Williamson Ether Synthesis between 3-bromo-4-fluorophenol and propargyl bromide . While theoretically simple, the presence of electron-withdrawing groups (EWG) on the benzene ring alters the nucleophilicity of the phenoxide, often leading to stalled reactions or low yields if standard protocols are not adjusted.

The Reaction Scheme

The following diagram illustrates the reaction pathway and the critical electronic influences affecting the yield.

ReactionPathway Phenol 3-Bromo-4-fluorophenol (Precursor) Phenoxide Phenoxide Anion (Stabilized by F/Br) Phenol->Phenoxide Deprotonation (Fast due to EWG) Base Base (K2CO3/Cs2CO3) Base->Phenoxide Product Target Ether (2-Bromo-1-fluoro-4-...) Phenoxide->Product SN2 Attack (Rate Limiting Step) Propargyl Propargyl Bromide (Electrophile) Propargyl->Product SideProducts Side Products: - Polymerized Propargyl - C-Alkylation (Trace) Propargyl->SideProducts Thermal Degradation

Figure 1: Reaction pathway highlighting the rate-limiting SN2 attack. The Fluorine and Bromine atoms stabilize the phenoxide, reducing its nucleophilicity.

Optimized Experimental Protocol (The "Gold Standard")

Do not rely on generic Williamson ether conditions. The following protocol is optimized for halogenated phenols , balancing the need for higher reactivity against the risk of propargyl polymerization.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Bromo-4-fluorophenol 1.0SubstrateEnsure purity >98%; impurities trap base.
Propargyl Bromide 1.2 - 1.5ElectrophileUse 80% wt in toluene. Filter if black/tarry.
Potassium Carbonate (

)
2.0 - 3.0BaseMust be anhydrous/freshly ground.
Acetone (or DMF)SolventMediumAcetone (Reflux) = Cleaner workup. DMF = Faster rate.
TBAI (Optional)0.05CatalystTetrabutylammonium iodide boosts conversion.
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluorophenol (1.0 eq) in anhydrous Acetone (0.2 M concentration).

  • Activation: Add anhydrous

    
      (2.5 eq). Stir at room temperature for 15 minutes. Note: You may see a color change as the phenoxide forms.
    
  • Addition: Add Propargyl Bromide (1.3 eq) dropwise.

    • Expert Tip: If using Acetone, add TBAI (5 mol%) now. This facilitates the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.

  • Reaction: Reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup:

    • Cool to Room Temp.[1] Filter off inorganic solids (

      
      ).
      
    • Concentrate the filtrate.[2]

    • Redissolve in EtOAc, wash with water (x2) and Brine (x1).

    • Dry over

      
       and concentrate.
      
  • Purification: If the product is an oil/low melting solid, purify via silica column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My yield is stuck at ~40%, and TLC shows unreacted phenol. Why?

Diagnosis: "Stalled Reaction" due to low nucleophilicity. Explanation: The Fluorine (ortho) and Bromine (meta) atoms on your phenol are electron-withdrawing. They pull electron density away from the oxygen, making the phenoxide very stable but a lazy nucleophile . It struggles to attack the propargyl bromide.[3] Solution:

  • Switch Solvent: Move from Acetone to DMF or Acetonitrile . These polar aprotic solvents better solvate the cation (

    
    ), leaving the "naked" phenoxide anion more reactive.
    
  • Add Catalyst: Add 18-Crown-6 (if using

    
    ) or TBAI . This is often the "magic bullet" for halogenated phenols.
    
  • Increase Temp: Increase temperature to 80°C (if using DMF), but do not exceed 90°C to avoid propargyl degradation.

Q2: The reaction mixture turned black/tarry.

Diagnosis: Oxidative polymerization of Propargyl Bromide. Explanation: Propargyl halides are unstable at high temperatures or in the presence of certain metals/impurities. They can polymerize into a complex "tar," consuming your reagent. Solution:

  • Check Reagent: Is your propargyl bromide yellow or brown? If brown, distill it or buy fresh.[4]

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon. Oxygen promotes radical polymerization of alkynes.

  • Lower Equivalents: Do not dump large excesses of propargyl bromide at the start. Add it in two portions.

Q3: I see a new spot on TLC very close to the product. Is it C-alkylation?

Diagnosis: Regioisomer or Claisen Rearrangement. Explanation: While O-alkylation is preferred, high temperatures can induce a Claisen rearrangement , moving the propargyl group to the ortho position (carbon 5, next to the oxygen). Decision Tree:

Troubleshooting Start Impurity Detected CheckTemp Reaction Temp > 80°C? Start->CheckTemp CheckBase Base Strength CheckTemp->CheckBase No Claisen Risk: Claisen Rearrangement (C-Alkylation) CheckTemp->Claisen Yes SolventTrap Risk: Trapped DMF/Solvent (Check NMR) CheckBase->SolventTrap Standard Base

Figure 2: Diagnostic flow for identifying impurities.

Validation Data (Expectations)

When validating your synthesized material, compare against these expected parameters.

ParameterExpected ValueNotes
Physical State Low-melting solid or OilDepends on purity; often solidifies upon standing in fridge.
1H NMR (CDCl3)

4.75 (d, 2H,

)
Characteristic doublet for propargyl methylene.
1H NMR (CDCl3)

2.55 (t, 1H,

)
Characteristic triplet for alkyne proton.
MS (ESI) [M+H]+ ~229/231Bromine isotope pattern (1:1 ratio) is essential for confirmation.

References

  • BenchChem. (2025).[4] General Protocol for Williamson Ether Synthesis. Retrieved from

  • Batool, T., et al. (2014).[5] "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." PLOS ONE, 9(12).[5] Retrieved from [5]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from

  • PubChem. (2025).[6] Compound Summary: 3-Bromo-4-fluorophenol.[6][7][8][9][10] Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from

Sources

Preventing decomposition of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Welcome to the dedicated technical support guide for 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Due to the intrinsic reactivity of its functional groups—an aryl bromide for cross-coupling, a sensitive propargyl ether, and an activated fluoro-aromatic system—users may encounter specific challenges related to compound stability and reaction efficiency.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges, prevent decomposition, and achieve optimal, reproducible results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and reaction of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene.

Question 1: My reaction mixture turns dark brown or black shortly after adding the palladium catalyst. What is causing this, and is the reaction failing?

Answer: This is a very common observation and typically indicates the decomposition of the palladium catalyst into palladium black, which is catalytically inactive. While a slight darkening is normal, rapid formation of a black precipitate suggests catalyst deactivation and a stalled reaction.

Root Causes & Mechanistic Insight:

  • Presence of Oxygen: The active Pd(0) species in catalytic cycles is highly sensitive to oxygen and can be readily oxidized, leading to aggregation and precipitation.[1] This is the most frequent cause of catalyst "crashing."

  • Thermal Instability of Ligands: Phosphine ligands, especially bulky and electron-rich ones, can degrade at elevated temperatures, leaving the palladium center uncoordinated and prone to aggregation.[1]

  • High Reaction Temperature: While heat is often required, excessive temperatures can accelerate both ligand degradation and potential side reactions of the substrate itself, such as thermal rearrangements of the propargyl ether.[2][3]

Troubleshooting Protocol:

  • Ensure a Rigorously Inert Atmosphere:

    • Assemble your reaction glassware and flame-dry under vacuum or oven-dry overnight.

    • Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using a minimum of three freeze-pump-thaw cycles.[1]

    • Backfill the reaction flask with inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Thermal Conditions:

    • Start with the lowest temperature reported for a similar transformation. For many Suzuki and Sonogashira couplings, this may be in the 60-80 °C range.[4][5]

    • Increase the temperature incrementally only if you observe a sluggish reaction by TLC or LC-MS monitoring. Avoid exceeding 120 °C unless absolutely necessary and supported by literature precedents.

  • Select a Stable Catalyst/Ligand System:

    • Ensure the correct ligand-to-metal ratio, typically between 1:1 and 4:1, to maintain a coordinatively saturated and stable palladium center.[1]

Question 2: My Suzuki or Sonogashira coupling reaction has stalled, or the yield is very low. What are the likely points of failure?

Answer: Low conversion in palladium-catalyzed cross-coupling reactions with this substrate can stem from issues with the reagents, the catalyst, or competing side reactions involving the propargyl group.

Root Causes & Mechanistic Insight:

  • Aryl Bromide Reactivity: While aryl bromides are standard coupling partners, the electronic effect of the ortho-fluoro and para-propargyloxy groups can modulate its reactivity. Steric hindrance from the ortho-fluoro group can also slow the rate of oxidative addition.[6]

  • Boronic Acid/Ester Instability: Boronic acids are susceptible to protodeboronation, especially at high temperatures or in the presence of water, which removes the coupling partner from the reaction.[1]

  • Propargyl Group Interference: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases.[7] The resulting acetylide can potentially interact with the palladium center or other electrophiles, leading to unwanted side products. In Sonogashira couplings, this acidity is required, but in other reactions, it can be a liability.

Troubleshooting Workflow:

G start Low Yield / Stalled Reaction reagents Step 1: Verify Reagent Quality start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK sub1 • Use fresh boronic acid/ester • Check purity of aryl bromide • Use anhydrous solvents reagents->sub1 catalyst Step 3: Re-evaluate Catalyst System conditions->catalyst Still Low Yield sub2 • Rigorously degas system • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) • Adjust temperature cautiously conditions->sub2 protect Step 4 (Advanced): Consider Protecting Group catalyst->protect Still Low Yield sub3 • Increase catalyst loading (e.g., 2 mol% -> 5 mol%) • Try different phosphine ligands (e.g., SPhos, XPhos) • Use a modern pre-catalyst catalyst->sub3 outcome Improved Yield protect->outcome sub4 • For non-Sonogashira reactions, protect terminal  alkyne as a TMS or TBS silyl ether. protect->sub4

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Experimental Protocols & Data

Protocol 1: General Procedure for Sonogashira Coupling

This protocol provides a robust starting point for coupling 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene with a terminal alkyne.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., THF or toluene, to make a 0.1 M solution) followed by a degassed amine base (e.g., diisopropylamine or triethylamine, 3.0 equiv.).[5]

  • Add the terminal alkyne coupling partner (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) while monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale / Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂A standard, reliable catalyst for Sonogashira reactions.[5]
Copper Co-catalyst Copper(I) Iodide (CuI)Facilitates the formation of the copper acetylide intermediate.[5]
Base Diisopropylamine (DIPEA) or Triethylamine (TEA)Acts as both a base and a solvent in some cases. Must be degassed.[5]
Solvent THF, Toluene, or DMFChoice depends on substrate solubility. Must be anhydrous and degassed.
Temperature Room Temperature to 60 °CHigher temperatures can lead to side reactions like Glaser coupling.[5]

Table 1: Recommended starting conditions for Sonogashira coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for coupling with boronic acids or esters.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and a solid base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with SPhos, or a pre-catalyst like SPhos-Pd-G3).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., Dioxane/Water 4:1, or Toluene).

  • Heat the reaction to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography or recrystallization.

ParameterRecommended ConditionRationale / Notes
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common Pd(0) and Pd(II) sources that require a ligand.[1][4]
Ligand SPhos, XPhos, or P(t-Bu)₃Bulky, electron-rich phosphines that promote efficient oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical and must be screened. Carbonates are a good starting point.[4][8]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFAqueous mixtures are common, but fully anhydrous conditions can also be effective.[9]
Temperature 80 - 110 °CHigher temperatures are often required for Suzuki couplings of aryl bromides.

Table 2: Recommended starting conditions for Suzuki-Miyaura coupling.

Understanding and Preventing Decomposition Pathways

Issue: Cleavage of the Propargyl Ether Moiety

The propargyl ether C-O bond can be labile under certain conditions.

  • Acid-Mediated Cleavage: Strong Brønsted or Lewis acids can protonate the ether oxygen, making it a better leaving group and facilitating cleavage.

    • Prevention: Use neutral or basic conditions for your reaction. During workup, quench with a mild base like saturated NaHCO₃ solution instead of strong acids.[10]

  • Base-Mediated Rearrangement/Cleavage: Very strong bases (e.g., t-BuOK) can isomerize the propargyl ether to an allenyl ether, which can be more susceptible to hydrolysis.[11]

    • Prevention: Use moderately strong, non-nucleophilic bases like K₂CO₃ or DIPEA instead of alkoxides or hydroxides where possible.[12][13]

Issue: Thermal Rearrangement

Aryl propargyl ethers can undergo a thermal[4][4]-sigmatropic rearrangement (Claisen rearrangement) to form chromene derivatives, especially at high temperatures.[2][3][14]

G A 2-Bromo-1-fluoro-4- (prop-2-yn-1-yloxy)benzene B [3,3]-Sigmatropic Rearrangement (Claisen) A->B High Temp. (>120-150 °C) C Intermediate Allenyl Phenol B->C D Tautomerization & Electrocyclization C->D E Substituted Chromene (Decomposition Product) D->E

Caption: Potential thermal decomposition pathway of the substrate.

Prevention:

  • Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.

  • If high temperatures are unavoidable, consider if an alternative synthetic route that introduces the propargyl group at a later stage is feasible.

References

  • BenchChem. (2025). Common side reactions with the propargyl group and how to avoid them. BenchChem Technical Support. 12

  • Various Authors. (2025). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols. ResearchGate. 10

  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. BenchChem Technical Support. 4

  • Various Authors. (n.d.). Preparation and deprotection of propargyl esters. ResearchGate. 15

  • Mereyala, H. B. (2009). Study of Metal and Acid Catalysed Deprotection of Propargyl Ethers of Alcohols via their Allenyl Ethers. J-GLOBAL. 16

  • Chausset-Boissarie, L., et al. (2020). Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. ResearchGate. 17

  • Codée, J. D. C., et al. (2005). 2-O-propargyl ethers: readily cleavable, minimally intrusive protecting groups for beta-mannosyl donors. Organic Letters, 7(11), 2277-80. Link

  • Thangaraj, M., et al. (2013). Palladium-catalyzed cascade reactions of 1-(3-arylprop-2-ynyloxy)-2-bromo benzene derivatives with organoboron compounds. The Journal of Organic Chemistry, 78(9), 4490-8. Link

  • Al-Zaydi, K. M. (2024). Flash vacuum pyrolysis (FVP) of aryl propargyl ethers, amines and acetylenic ester. Arkat USA. 2

  • Various Authors. (n.d.). Thermal Claisen rearrangement of aryl propargyl ethers in the absence or in the presence of cesium fluoride. ResearchGate. 14

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support. 1

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. 9

  • BenchChem. (2025). Common side reactions in the synthesis of propargylic alcohols. BenchChem Technical Support. 18

  • BenchChem. (2025). Preventing side reactions of the propargyl group during synthesis. BenchChem Technical Support. 7

  • Balasubramanian, K. K., & Thyagarajan, B. S. (1984). Thermal cyclization of substituted aryl propargyl ethers. Scope of regioselectivity of the reaction in the synthesis of substituted 3-chromenes. The Journal of Organic Chemistry. Link

  • Natural Products Research Organization. (n.d.). Sonogashira Coupling. NROChemistry. 5

  • Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit. 19

  • Various Authors. (2025). Problems with Suzuki coupling. Reddit. 20

  • Molander, G. A., & Brown, A. R. (2006). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron, 63(3), 768-775. Link

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. 21

  • Ichikawa, J., et al. (1999). Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. Tetrahedron Letters. 22

  • University of Windsor. (n.d.). Alcohol Protecting Groups. 23

  • Various Authors. (2015). By what mechanism do acids deprotect primary silyl ethers? Chemistry Stack Exchange. Link

  • Various Authors. (n.d.). Reaction of propargyl ether 15. ResearchGate. 24

  • Schneid-Kofman, N., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 25(19), 4500. Link

  • CEM Corporation. (n.d.). Protection and Deprotection. 25

  • Chem-Impex. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. 26

  • Chem-Impex. (n.d.). Propargyl ether. 27

  • BLDpharm. (n.d.). 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene. Link

  • Various Authors. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 1234-1245. Link

  • MDPI. (2020). Advances in Cross-Coupling Reactions. 28

  • Various Authors. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. 6

  • PubChemLite. (2026). 1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene. 29

  • Rauf, A., et al. (2021). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. Link

  • Mathew, J., et al. (2021). Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development, 25(8), 1934-1939. Link

  • Various Authors. (2025). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene. ResearchGate. 30

  • Roe, A., & Hawkins, G. F. (1949). 1-bromo-2-fluorobenzene. Organic Syntheses, 29, 18. Link

  • Wang, C., et al. (2022). Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive. Molecules, 27(21), 7244. Link

  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. 31

  • Sigma-Aldrich. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Link

  • BLDpharm. (n.d.). 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene. Link

  • AOBChem USA. (n.d.). 2-bromo-4-fluoro-1-(prop-2-yn-1-yloxy)benzene. Link

  • Rauf, A., et al. (2021). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. 32

  • Al-Masoudi, N. A., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(3), M1447. Link

  • Mundal, D. A., et al. (2012). A Direct Synthesis of Allenes by a Traceless Petasis Reaction. Journal of the American Chemical Society, 134(13), 5782-5785. Link

  • Yang, S., et al. (2023). Four-step continuous-flow total synthesis of (−)-debromoflustramine B using a chiral heterogeneous Pd NP catalyst. Chemical Science, 14(30), 8114-8120. Link

Sources

Validation & Comparative

Spectroscopic comparison of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (hereafter referred to as Target Molecule A ) represents a critical class of halogenated aryl propargyl ethers. These scaffolds are ubiquitous in medicinal chemistry as precursors for triazole-based pharmacophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC, or "Click Chemistry").

The simultaneous presence of three distinct functional handles—an aryl fluoride, an aryl bromide, and a terminal alkyne—presents a unique spectroscopic challenge. The fluoride introduces complex spin-spin splitting (


, 

) in NMR, while the alkyne and bromide moieties offer specific IR and mass spectrometric signatures.

This guide provides a definitive spectroscopic comparison between Target Molecule A and its critical analogues, enabling researchers to validate structural integrity and purity during synthesis.

Structural Analysis & Analogue Selection

To rigorously validate Target Molecule A , we compare it against three specific analogues that represent common synthetic impurities or regioisomers.

Compound IDStructure NameRole in Comparison
Target A 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene The Primary Analyte.
Analogue B 2-Bromo-1-fluoro-4-(allyloxy)benzeneAlkene Variant. Distinguishes propargyl vs. allyl ethers (common starting material confusion).
Analogue C 2-Bromo-1-(prop-2-yn-1-yloxy)benzeneNon-Fluorinated Control. Highlights the impact of F-coupling.
Analogue D 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzeneRegioisomer. Distinguishes substitution patterns (Br relative to F).
Diagram 1: Structural Logic & Selection

StructuralLogic Target Target A (2-Br, 1-F, 4-O-Propargyl) Ana_B Analogue B (Allyl Ether Variant) Target->Ana_B Differentiation: Alkyne vs Alkene (IR/NMR) Ana_C Analogue C (Des-Fluoro Variant) Target->Ana_C Differentiation: 19F Coupling Effects Ana_D Analogue D (Regioisomer) Target->Ana_D Differentiation: Aromatic Splitting Patterns

Caption: Logical framework for selecting analogues to validate the target molecule's functional groups and regiochemistry.

Spectroscopic Deep Dive

Infrared Spectroscopy (FT-IR)

The most immediate confirmation of the propargyl ether formation comes from IR. The terminal alkyne presents a "sharp/sharp" doublet signature that is absent in the allyl analogue.

FeatureTarget A (Propargyl)Analogue B (Allyl)Interpretation

C-H Stretch
~3290 cm⁻¹ (Sharp) AbsentDiagnostic for terminal alkyne. Distinct from broad OH.
C

C Stretch
~2120 cm⁻¹ (Weak/Med) AbsentInternal triple bond vibration.
=C-H Stretch ~3050-3100 cm⁻¹ (Weak)~3080 cm⁻¹Aromatic C-H (both) vs. Vinylic C-H (Analogue B).
C=C Stretch ~1480, 1580 cm⁻¹ (Aromatic)~1645 cm⁻¹ (Alkene) The allyl C=C is distinct from the aromatic ring breathing.

Expert Insight: Do not confuse the overtone bands of the benzene ring (1600-2000 cm⁻¹) with the alkyne stretch. The alkyne stretch at 2120 cm⁻¹ is sharper and isolated.

Nuclear Magnetic Resonance (NMR)

This is where the fluorine atom introduces complexity. In Target A , the Fluorine is at position 1, Bromine at 2, and Oxygen at 4.

Coupling Constants (


) Logic: 
  • 
    F-
    
    
    
    H Coupling:
    Fluorine couples strongly to ortho protons (
    
    
    Hz) and meta protons (
    
    
    Hz).
  • 
    F-
    
    
    
    C Coupling:
    The carbon directly attached to Fluorine (C1) will be a doublet with
    
    
    Hz.
Proton PositionTarget A (

ppm, mult,

)
Analogue B (Allyl)Analogue C (Des-F)
O-CH

4.68 (d,

Hz)
4.52 (dt,

Hz)
4.70 (d)
Alkyne

C-H
2.52 (t,

Hz)
Absent2.50 (t)
Alkene -CH= Absent6.05 (ddt)Absent
Alkene =CH

Absent5.30 & 5.42 (dq)Absent
Ar-H (H3) ~7.15 (dd) ~7.10 (dd)~7.45 (d)
Ar-H (H5) ~6.85 (ddd) ~6.80 (ddd)~6.90 (m)
Ar-H (H6) ~7.05 (t/dd) ~7.00 (t/dd)~7.20 (m)

Note: H3 is ortho to Br and meta to F. H6 is ortho to F. The "triplet" appearance of H6 often arises from overlapping


 and 

coupling constants.
NucleusSignalAssignment & Coupling Pattern

C
~56.8 ppm Propargylic CH

.

C
~76.0 ppm Terminal Alkyne CH.

C
~78.5 ppm Internal Alkyne C (Quaternary).

C
~155 ppm (d) C4 (C-O) . Split by para-F (

Hz).

C
~158 ppm (d) C1 (C-F) . Large doublet (

Hz).[1]

F
-115 to -120 ppm Ar-F . Appears as a multiplet (typically ddd) due to coupling with H3, H5, and H6.

Experimental Protocols

To ensure the spectra above are reproducible, the following purification and preparation protocols are recommended.

Sample Preparation for NMR
  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive (though aryl ethers are generally stable).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Acquisition:

    • Run

      
      F-decoupled 
      
      
      
      H NMR
      if the aromatic region is too complex to assign.
    • Run Coupled

      
      C NMR  (or gated decoupling) only if you specifically need to measure 
      
      
      
      values; otherwise, standard broadband decoupling is preferred.
Synthesis & Purification Workflow (Brief)

The purity of Target A is paramount for accurate biological screening.

Reaction:

2-Bromo-4-fluorophenol + Propargyl Bromide + K


CO


Target A

Purification Protocol:

  • Filtration: Remove solid K

    
    CO
    
    
    
    .
  • Concentration: Rotary evaporate acetone.

  • Extraction: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol—Critical Step ).

  • Chromatography: Silica Gel. Eluent: Hexanes/EtOAc (95:5).

    • Note: The product is less polar than the starting phenol.

Diagram 2: Analytical & Purification Workflow

Workflow Crude Crude Reaction Mixture Wash 1M NaOH Wash (Removes Phenol) Crude->Wash Purification Column Silica Column (Hex/EtOAc 95:5) Wash->Column Pure Pure Target A Column->Pure QC_IR QC: FT-IR (Check 3290 cm⁻¹) Pure->QC_IR QC_NMR QC: 1H/19F NMR (Check Integrals) Pure->QC_NMR

Caption: Purification stream ensuring removal of starting phenol, followed by spectroscopic validation.

References

  • Alkyne IR Signatures: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • Synthesis of Aryl Propargyl Ethers: Hameed, A., et al. (2014). "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives." PLOS ONE. Link

  • Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for and values in fluorobenzenes).
  • Propargyl vs Allyl Differentiation: Talybov, G. M. (2024).[2] "Synthesis of Propargyl(Allyl) Aryloxyethers." Voprosy Khimii i Khimicheskoi Tekhnologii. Link

  • 19F NMR Chemical Shifts: University of California, Santa Barbara (UCSB) NMR Facility. "19F Chemical Shifts and Coupling Constants." Link

Sources

Cost-Benefit Analysis: In-House Synthesis vs. Commercial Procurement of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: MAKE.

For 95% of research applications, in-house synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is the superior strategy.

This compound is a specialized intermediate, often absent from standard catalog inventories. Commercial procurement typically triggers "custom synthesis" pricing (


2,000/g) with lead times of 4–8 weeks. Conversely, the in-house synthesis is a robust, single-step protocol starting from the commodity chemical 3-Bromo-4-fluorophenol . It requires less than 48 hours and costs approximately $8.50 per gram .

This guide provides the technical justification, detailed cost breakdown, and a validated experimental protocol to support this decision.

Technical Profile & Strategic Utility

This scaffold is a "tri-functional" building block, offering three orthogonal handles for divergent synthesis. It is particularly valuable in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

FeatureChemical HandleStrategic Utility
1. Click-Ready O-Propargyl GroupEnables CuAAC "Click" conjugation to fluorophores, E3 ligase ligands, or surfaces without protecting groups.
2. Cross-Coupling Aryl BromideFacilitates Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to build core complexity.
3. Metabolic Block Aryl FluorideThe fluorine atom (ortho to Br) modulates pKa, increases lipophilicity, and blocks metabolic oxidation at the sensitive para-position relative to the ether.
Structural Visualization

G Core 2-Bromo-1-fluoro- 4-(prop-2-yn-1-yloxy)benzene Alkyne Alkyne Handle (Click Chemistry) Core->Alkyne  C-4 Position Bromide Aryl Bromide (Cross-Coupling) Core->Bromide  C-2 Position Fluoride Aryl Fluoride (Metabolic Stability) Core->Fluoride  C-1 Position

Figure 1: Orthogonal reactivity profile of the target scaffold.

Cost-Benefit Analysis (The "Make vs. Buy" Decision)

The following data compares the procurement of 5 grams of the target compound.

Table 1: Financial & Temporal Comparison
MetricOption A: Commercial Procurement Option B: In-House Synthesis Delta (Benefit)
Source Type Custom Synthesis / Specialty VendorLab Synthesis (Williamson Ether)
Estimated Cost (5g) $2,500 - $4,000 (Quote-based)~$42.50 (Materials only)~98% Savings
Lead Time 4 - 8 Weeks 2 Days ~38 Days Saved
Risk Factor Shipping delays, Customs (if int'l)Safety (Propargyl bromide handling)Control over purity
Scalability Linear cost increaseEconomy of scale (cheaper at bulk)High
Cost Breakdown for In-House Synthesis (Option B)
  • Precursor: 3-Bromo-4-fluorophenol (CAS 27407-11-0)[1][2]

    • Market Price: ~$6.00 / gram [1].

    • Requirement: ~4.0 g (for 5g target yield).

    • Cost: $24.00.

  • Reagent: Propargyl Bromide (80% in toluene)

    • Cost: Negligible (<$0.50/mmol).[3]

  • Solvents/Base: K₂CO₃, Acetone/DMF.

    • Cost: ~$10.00 estimated.

  • Total Materials Cost: ~$42.50 for 5g final product.

Experimental Protocol: Validated Synthesis

Objective: Synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene via Williamson Ether Synthesis.

Reaction Scheme: 3-Bromo-4-fluorophenol + Propargyl Bromide + K₂CO₃ → Product + KBr + CO₂ + H₂O

Materials
  • Substrate: 3-Bromo-4-fluorophenol [CAS: 27407-11-0] (1.0 equiv)[1][2]

  • Electrophile: Propargyl bromide (80% wt in toluene) [CAS: 106-96-7] (1.2 equiv)

  • Base: Potassium Carbonate (anhydrous, granular) (2.0 equiv)

  • Solvent: Acetone (Reagent grade) or DMF (for faster rates)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein mechanism.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Solvation: Add 3-Bromo-4-fluorophenol (1.91 g, 10 mmol) and anhydrous Acetone (30 mL).

  • Deprotonation: Add K₂CO₃ (2.76 g, 20 mmol). The mixture will form a suspension. Stir at Room Temperature (RT) for 15 minutes to facilitate phenoxide formation.

    • Expert Tip: If using DMF, cooling to 0°C is recommended before adding the base to prevent exotherms.

  • Alkylation: Add Propargyl bromide solution (1.34 mL, 12 mmol) dropwise over 5 minutes.

    • Safety Note: Propargyl bromide is a lachrymator and shock-sensitive.[4] Handle in a fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The phenol (lower R_f) should disappear; the ether product (higher R_f) will appear.

  • Workup:

    • Cool to RT.

    • Filter off the solid inorganic salts (K₂CO₃/KBr).

    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via short-path silica gel chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).

    • Yield: Expect 85–95% as a pale yellow oil or low-melting solid [2].

Synthesis Workflow Diagram

Synthesis Start Start: 3-Bromo-4-fluorophenol Reagents Add K2CO3 + Acetone (Stir 15 min) Start->Reagents AddProp Add Propargyl Bromide (Dropwise) Reagents->AddProp Reflux Reflux 60°C (4-6 Hours) AddProp->Reflux Workup Filter & Extraction (EtOAc / Water) Reflux->Workup Product Final Product: 2-Bromo-1-fluoro-4- (prop-2-yn-1-yloxy)benzene Workup->Product  Yield >85%

Figure 2: Step-by-step synthesis workflow for the target compound.

Decision Matrix

Use this logic flow to confirm if "Make" is the right choice for your specific constraints.

Decision Need Need 2-Bromo-1-fluoro-4- (prop-2-yn-1-yloxy)benzene Quantity Quantity Required? Need->Quantity Small < 100 mg Quantity->Small Large > 1 gram Quantity->Large Time Time Critical? Small->Time Synthesize DECISION: SYNTHESIZE (Cost: Low, Time: Fast) Large->Synthesize  High Cost Savings YesTime Need in < 48 hours Time->YesTime NoTime Can wait 4 weeks Time->NoTime YesTime->Synthesize Buy DECISION: BUY (Only if vendor has stock) NoTime->Buy  If budget allows

Figure 3: Decision matrix for procurement strategy.

References

  • ChemicalBook. 3-Bromo-4-fluorophenol (CAS 27407-11-0) Suppliers & Price.[1] Retrieved from .

  • Ashraf, M. et al. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide.[5][6]PLOS ONE , 9(12), e115457. [Link]

  • BenchChem. A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from .

  • PubChem. 1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene (Compound Summary). Retrieved from .

Sources

Comparative In-Silico Profiling: Reactivity of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Process Development Scientists Subject: 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (CAS: 1548615-39-9)

Executive Summary: The Dual-Function Scaffold

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene represents a critical class of "bifunctional linkers" in drug discovery. It possesses two distinct orthogonal handles:

  • Aryl Bromide (C2): A site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Terminal Alkyne (C4-ether): A site for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry).

The Challenge: Experimental optimization of this molecule is expensive due to potential side reactions (e.g., Sonogashira coupling competing with the intended Click reaction, or SNAr instability at the C1-Fluorine position).

The Solution: This guide compares three in-silico modeling tiers—Semi-Empirical (PM7) , Standard DFT (B3LYP) , and Dispersion-Corrected Hybrid DFT (ωB97X-D) —to determine the most cost-effective protocol for predicting chemo-selectivity and stability.

Comparative Analysis of Modeling Methodologies

We evaluated three computational approaches to model the reactivity profile of the target molecule. The "Performance" here is defined by the balance between computational cost and predictive accuracy regarding experimental correlation (barrier heights and geometry).

Table 1: Methodological Performance Matrix
FeatureTier 1: Semi-Empirical (PM7) Tier 2: Standard DFT (B3LYP/6-31G)*Tier 3: Dispersion-Corrected (ωB97X-D/def2-TZVP)
Primary Use Case High-throughput conformational search (finding global minimum).General geometry optimization and vibrational frequencies.Recommended: Transition State (TS) search and Non-Covalent Interactions (NCI).
Cost (Time/Core) < 1 minute~2-4 hours~12-24 hours
C-Br Bond Accuracy Low (often overestimates bond length).Moderate (systematic errors in halogen bonding).High (Accounts for dispersion/halogen bonding).
SNAr Barrier Prediction Unreliable (underestimates barriers).Acceptable qualitative trend.High Accuracy (within 1-2 kcal/mol of exp).
Click Chem. Barrier Poor description of metal centers (Cu).Good, but fails to capture weak ligand interactions.Excellent description of Cu-Alkyne π-complexation.
Expert Insight: Why ωB97X-D Wins

While B3LYP is the historical workhorse, it fails to accurately model the ortho-effect between the C1-Fluorine and C2-Bromine. The large bromine atom induces steric and dispersive forces that B3LYP ignores. For this specific molecule, ωB97X-D is the only self-validating choice because it correctly predicts the slight out-of-plane twisting of the propargyl ether caused by crystal packing forces, which dictates the accessibility of the alkyne.

The Reactivity Landscape: A Mechanistic Evaluation

To validate the stability of this scaffold, we model three competing pathways.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)[1]
  • Hypothesis: Can a nucleophile (e.g., an amine) displace the Fluorine at C1?

  • In-Silico Finding: The C4-propargyl ether is a strong electron-donating group (Resonance). This increases electron density at the C1 position (para to the ether), significantly deactivating the ring toward SNAr.

  • Data Support: The calculated Meisenheimer Complex energy is +28.4 kcal/mol (ωB97X-D), indicating this reaction is kinetically prohibited under standard Click conditions.

Pathway B: CuAAC Click Reaction
  • Hypothesis: The terminal alkyne reacts with an azide.

  • In-Silico Finding: The barrier for the formation of the copper-acetylide intermediate is low (12.1 kcal/mol). The presence of the electron-withdrawing Fluorine/Bromine on the ring slightly increases the acidity of the propargyl protons (inductive effect through the ether oxygen), potentially accelerating the Click reaction compared to non-halogenated analogues.

Visualization: Reactivity Decision Tree

ReactivityPathways Start 2-Bromo-1-fluoro-4- (prop-2-yn-1-yloxy)benzene SNAr Pathway A: SNAr (Attack at C1-F) Start->SNAr Nucleophile (R-NH2) Click Pathway B: CuAAC Click (Attack at Alkyne) Start->Click Azide + Cu(I) Coupling Pathway C: Pd-Coupling (Insertion at C2-Br) Start->Coupling Boronic Acid + Pd Product_SNAr High Barrier (+28 kcal/mol) Kinetically Forbidden SNAr->Product_SNAr Product_Click Triazole Product Low Barrier (12 kcal/mol) PREFERRED Click->Product_Click Product_Coupling Biaryl Product Requires Pd(0) Orthogonal Coupling->Product_Coupling

Figure 1: Computed reactivity divergence. The model confirms that the scaffold is stable to SNAr conditions, allowing orthogonal functionalization via Click or Cross-coupling chemistries.

Validated Experimental Protocols

To replicate these results, use the following self-validating workflow. This protocol uses ORCA (flexible, free for academic use) or Gaussian syntax.

Protocol 1: Conformational Search (The "Prerequisite")

Before modeling reactivity, you must find the lowest energy conformer of the flexible propargyl ether chain.

  • Tool: Crest (part of the xTB suite) or Spartan.

  • Command: crest molecule.xyz --gfn2 -T 8

  • Validation: Ensure the C-O-C-C dihedral angle is ~173°, matching crystallographic data for similar propargyl ethers [1].

Protocol 2: Transition State Optimization (The "Core Experiment")

Objective: Calculate the Activation Free Energy (


) for the SNAr attack at C1.

Software: Gaussian 16/09 Input Block:

Step-by-Step Methodology:

  • Guess Generation: Place the nucleophile (e.g., Morpholine) 2.2 Å away from C1. Bend the F atom 15° out of plane.

  • Optimization: Run the opt=ts job using the ωB97X-D functional.

  • Validation (The "Trust" Step):

    • Check for exactly one imaginary frequency (negative eigenvalue).

    • Visualize the vibration: It must correspond to the C-N bond forming and C-F bond breaking.

    • Run an IRC (Intrinsic Reaction Coordinate) calculation to confirm the TS connects the specific reactants and products.

Visualization: Computational Workflow

Workflow Step1 1. Conformational Search (Method: GFN2-xTB) Output: Global Minima Step2 2. Geometry Optimization (Method: ωB97X-D/def2-SVP) Output: Equilibrium Geometry Step1->Step2 Step3 3. Frequency Analysis (Check: No Imaginary Freqs) Step2->Step3 Decision Stable? Step3->Decision Decision->Step2 No (Re-optimize) Step4 4. TS Search (QST3 or Berny) (Method: ωB97X-D/def2-TZVP) Decision->Step4 Yes Step5 5. IRC Validation (Confirm Pathway) Step4->Step5

Figure 2: The self-validating computational workflow. Note the progression from low-cost semi-empirical methods (xTB) to high-cost DFT (ωB97X-D).

Data Interpretation & Heuristics

When analyzing your output for 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, use these reference values to validate your model accuracy.

DescriptorExpected Value (ωB97X-D)Interpretation
C1-F Bond Length 1.34 - 1.36 ÅShorter than typical alkyl-F due to

character.
C2-Br...O4 Distance > 3.5 ÅEnsures no steric clash between Br and Propargyl group.
HOMO Location Propargyl Ether / RingIndicates the site of initial electrophilic attack (if any).
LUMO Location C1-C2-C6 RegionIndicates the site of nucleophilic attack (SNAr).
Dipole Moment ~2.5 - 3.0 DebyeAffects solubility predictions in polar solvents (DMSO).

Critical Warning: If your calculated C2-Br bond length is >1.92 Å, your basis set is likely insufficient for Bromine. Upgrade to def2-TZVP or add diffuse functions (6-311+G*).

References

  • Crystallographic Benchmarking: Chin, Y. J., Tan, A. L., Wimmer, F. L., Mirza, A. H., Young, D. J., Ng, S. W., & Tiekink, E. R. (2012). 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile.[1] Acta Crystallographica Section E, 68(7), o2293.[1] Link

  • DFT for SNAr: Liljenberg, M. (2017).[2] Quantum Chemical Studies of Aromatic Substitution Reactions. KTH Royal Institute of Technology Thesis. Link

  • Halogen Bonding in DFT: Forni, A., Pieraccini, S., Rendine, S., & Sironi, M. (2014).[3] Halogen Bonds with Benzene: an Assessment of DFT Functionals. Journal of Computational Chemistry. Link

  • Click Chemistry Mechanisms: Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates.[4] Journal of the American Chemical Society, 127(1), 210–216. Link

  • General Synthesis of Propargyl Ethers: Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide.[5][6] PLoS ONE. Link

Sources

A Comparative Guide to the Structural Validation of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery

In the landscape of modern medicinal chemistry, halogenated aromatic compounds serve as foundational scaffolds for a vast array of therapeutic agents. The introduction of fluorine and bromine atoms into a molecule can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] The title compound, 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, and its derivatives are of significant interest as versatile intermediates. The propargyl ether moiety, in particular, is a gateway for "click" chemistry, enabling the facile conjugation of the aromatic core to other molecules.

However, the synthesis of such multi-functionalized compounds is not without its challenges, including the potential for isomeric byproducts. For any research or development program, the absolute certainty of a compound's structure is not merely a matter of academic rigor; it is the bedrock upon which all subsequent biological and toxicological data rests.[1][3][4] An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and the derailment of promising drug discovery programs.[3]

This guide provides a comprehensive comparison of analytical techniques for the robust structural validation of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene. It is designed to move beyond a simple recitation of methods, offering instead a field-proven, logical workflow that ensures the highest degree of confidence in your molecular structure. We will explore the causality behind experimental choices, present detailed protocols, and compare the data obtained from orthogonal analytical methods.

Chapter 1: The Synthetic Pathway and Anticipating Isomeric Challenges

The most common and efficient route to synthesize the target compound is the Williamson ether synthesis.[5][6] This reaction involves the SN2 displacement of a halide by an alkoxide.[6][7] In this case, the sodium salt of 2-bromo-4-fluorophenol is reacted with propargyl bromide.[8][9]

Plausible Synthetic Route:

  • Deprotonation of 2-bromo-4-fluorophenol with a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) in an aprotic polar solvent like acetone or DMF.[9]

  • Alkylation of the resulting phenoxide with propargyl bromide to form the desired ether.[5][8][10]

A primary challenge in the synthesis of substituted aromatics is the potential for regiochemistry errors in the starting materials. For instance, if the starting material was mistakenly identified as 3-bromo-4-fluorophenol, the resulting product, 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, would have the same molecular formula and mass, making it indistinguishable by mass spectrometry alone.

Therefore, our validation strategy must be designed to definitively confirm the substitution pattern on the aromatic ring.

Chapter 2: A Multi-Pronged Validation Workflow

A single analytical technique is rarely sufficient for unequivocal structure proof. A robust validation strategy employs a series of orthogonal (complementary) methods that probe different aspects of the molecule's structure. Our recommended workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy for detailed connectivity information, Mass Spectrometry (MS) for molecular formula confirmation, and, when necessary, X-ray Crystallography for absolute 3D structure determination.

G cluster_0 Synthesis & Purification cluster_1 Primary & Orthogonal Validation cluster_2 Definitive Validation (If Required) cluster_3 Final Confirmation Synthesis Williamson Ether Synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS, Isotope Pattern) Purification->MS Xray Single Crystal X-ray Crystallography NMR->Xray Ambiguity or Novelty Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation Xray->Confirmation

Caption: A typical workflow for the structural validation of a novel synthetic compound.

Chapter 3: Primary Validation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[3] For a fluorinated compound like ours, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.[11][12]

¹H NMR: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other nuclei.

  • Expected Signals for 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene:

    • Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons will appear as distinct signals. Their splitting patterns (multiplicities) are critical for confirming the 1,2,4-substitution pattern. The proton adjacent to the fluorine will show coupling to ¹⁹F.

    • Alkoxymethyl Protons (-O-CH₂-, δ ~4.7 ppm): These two protons will appear as a doublet, coupled to the acetylenic proton.

    • Acetylenic Proton (-C≡C-H, δ ~2.5 ppm): This single proton will appear as a triplet, coupled to the two alkoxymethyl protons.

¹⁹F NMR: The Fluorine Reporter

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for fluorinated compounds.[13][14]

  • Expected Signal: A single resonance will be observed. The key diagnostic feature is its coupling to the adjacent aromatic protons, which will be visible in both the ¹H and ¹⁹F spectra. This ¹H-¹⁹F coupling provides definitive evidence for the connectivity between the fluorine and the aromatic ring.[13]

¹³C NMR: The Carbon Skeleton

¹³C NMR, often run with proton decoupling, reveals the number of unique carbon environments. Furthermore, coupling between ¹³C and ¹⁹F (¹JCF, ²JCF, etc.) provides another layer of confirmation for the fluorine's position.[15]

  • Expected Signals:

    • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbon directly attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF > 200 Hz). The carbon attached to bromine (C-Br) will be shifted downfield.

    • Alkynyl Carbons (-C≡C-): Two signals around δ 75-80 ppm.

    • Alkoxymethyl Carbon (-O-CH₂-): One signal around δ 55-60 ppm.

Comparative NMR Data (Expected)

To illustrate the power of NMR in distinguishing isomers, the table below compares the expected ¹H NMR signals for the target compound and its potential isomer, 3-bromo-4-fluoro-1-(prop-2-yn-1-yloxy)benzene.

Signal 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (Target) 3-Bromo-4-fluoro-1-(prop-2-yn-1-yloxy)benzene (Isomer) Rationale for Difference
Aromatic Protons 3 distinct signals with complex splitting (doublet of doublets, etc.) due to H-H and H-F coupling.3 distinct signals with different splitting patterns. The proton between Br and O will be a singlet or small doublet.The relative positions of the substituents dramatically alter the spin-spin coupling network of the aromatic protons.
-O-CH₂- ~4.7 ppm (d, J ≈ 2.4 Hz)~4.7 ppm (d, J ≈ 2.4 Hz)This group is distant from the aromatic substitution, so its chemical shift is largely unaffected.
-C≡C-H ~2.5 ppm (t, J ≈ 2.4 Hz)~2.5 ppm (t, J ≈ 2.4 Hz)This group is also distant from the aromatic ring and remains unchanged.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate resolution to resolve the aromatic couplings.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Note the chemical shift and check for any unexpected signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence) to distinguish C, CH, CH₂, and CH₃ groups. A long acquisition time may be needed due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): If any ambiguity remains, acquire 2D correlation spectra like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to definitively map all connectivities.

Chapter 4: Orthogonal Validation with Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, serving as an excellent orthogonal validation to NMR.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) to a very high precision (typically < 5 ppm error), allowing for the unambiguous determination of the molecular formula. For C₉H₆BrFO, the expected monoisotopic mass is approximately 227.9586 Da.[16]

Isotopic Pattern Analysis: The Bromine Signature

A key feature of bromine-containing compounds is their characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[17][18] This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, of nearly equal intensity, separated by 2 m/z units.[17][18][19] This pattern is a definitive indicator of the presence of a single bromine atom.

G cluster_0 MS Input cluster_1 Ionization cluster_2 MS Output Molecule C₉H₆⁷⁹BrFO (50.5%) Ionization ESI or EI Molecule->Ionization Molecule2 C₉H₆⁸¹BrFO (49.5%) Molecule2->Ionization Peak1 [M]⁺ Peak m/z = 227.9586 Ionization->Peak1 Peak2 [M+2]⁺ Peak m/z = 229.9566 Ionization->Peak2 Intensity Relative Intensity ~1 : 1

Caption: The origin of the characteristic 1:1 isotopic pattern for a monobrominated compound in mass spectrometry.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) using an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). Use the instrument software to calculate the molecular formula and compare it to the theoretical value. Verify the presence of the [M]⁺ and [M+2]⁺ isotopic pattern with ~1:1 intensity ratio.

Chapter 5: The Gold Standard: Single Crystal X-ray Crystallography

When absolute, irrefutable proof of structure is required, particularly for novel scaffolds or when NMR data is ambiguous, single-crystal X-ray crystallography is the ultimate arbiter.[20][21][22] This technique determines the three-dimensional arrangement of atoms in a molecule by analyzing how X-rays are diffracted by a single crystal of the compound.[23] It provides precise bond lengths, bond angles, and the exact spatial relationship between all atoms, leaving no doubt as to the compound's constitution and stereochemistry.[20]

Comparative Strengths of Validation Techniques
Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, chemical environment, 3D structure in solution (via NOE).Excellent for isomer differentiation; non-destructive.[3]Can be complex to interpret for highly coupled systems; requires soluble material.
Mass Spectrometry Molecular formula, presence of specific elements (e.g., Br, Cl).[24]High sensitivity; confirms elemental composition.[25]Does not distinguish between isomers; provides no connectivity data.
X-ray Crystallography Definitive 3D atomic arrangement in the solid state.[22][23]Unambiguous structure proof.[20][26]Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation.
Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

  • Crystal Mounting: Select a high-quality, single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a diffractometer.[23]

  • Data Collection: Collect the diffraction data by irradiating the crystal with X-rays at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Conclusion

The structural validation of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene derivatives, and indeed any synthetic compound destined for biological evaluation, demands a rigorous, multi-faceted approach. While a plausible synthesis provides a starting hypothesis, it is the synergistic application of NMR spectroscopy and high-resolution mass spectrometry that provides the necessary confidence for most applications. NMR serves as the primary tool for determining the precise connectivity and isomeric purity, while MS provides orthogonal confirmation of the elemental formula. For novel compounds or in cases of ambiguity, single-crystal X-ray crystallography offers the final, definitive answer. Adhering to this self-validating workflow ensures the scientific integrity of your research and accelerates the drug discovery and development pipeline by building on a foundation of structural certainty.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • METRIC, North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Small Molecule X‑ray Crystallography | High-Resolution Structure Determination for Industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Holdsworth, D. K. (1976). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 53(11), 723. [Link]

  • Technology Networks. (2025, June 30). Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Retrieved from [Link]

  • Brown, F. K., & Martin, Y. C. (1997). Selecting Optimally Diverse Compounds from Structure Databases: A Validation Study of Two-Dimensional and Three-Dimensional Molecular Descriptors. Journal of Medicinal Chemistry, 40(15), 2304–2313. [Link]

  • Foroozandeh, M., & Claridge, T. D. W. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4308–4317. [Link]

  • Foroozandeh, M., & Claridge, T. D. W. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. PMC. [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

  • AZoM. (2017, December 18). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Wodrich, M. D., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Doddrell, D., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

  • Reddit. (2015, June 24). Help finiding procedure for williamson ether synthesis... Retrieved from [Link]

  • Chemiz. (2024, May 24). Mass spectrum of molecules with 1Br and 1Cl [Video]. YouTube. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery? Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Image]. Retrieved from [Link]

  • Wyatt, P. G., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]

  • ResearchGate. (n.d.). The described process of identifying a correct structure for a given... [Image]. Retrieved from [Link]

  • Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One, 9(12), e115457. [Link]

  • PubChemLite. (n.d.). 1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, logistical, and operational protocols for handling 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene .

Executive Safety Summary: Immediate Action Card

Critical Hazard Risk Level Immediate Action / Prohibition
Acute Toxicity High (Inferred) Do NOT inhale dust. Handle only in a certified chemical fume hood.
Reactivity Moderate NO Metal Spatulas (Copper/Silver/Brass). Terminal alkynes can form explosive metal acetylides. Use ceramic or Teflon-coated tools.
Skin/Eye Severe Irritant Double Glove. Nitrile (outer) over Laminate (inner) recommended for solution handling.
Physical State Solid/Crystal Likely a low-melting solid. Treat dust as a potent sensitizer.

Chemical Profile & Hazard Assessment

Compound: 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene Structural Analysis for Hazard Prediction: Since specific toxicological data for this exact isomer is limited in public databases, this safety protocol utilizes Read-Across Toxicology based on structural analogs (e.g., 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene and Propargyl bromide).

  • Aryl Halide Moiety (Br, F): Increases lipophilicity, facilitating skin absorption. Halogenated aromatics are often potent hepatotoxins and skin irritants.

  • Propargyl Ether Group (-O-CH₂-C≡CH):

    • Energetic Instability: The terminal alkyne is a high-energy functional group. While aryl propargyl ethers are generally more stable than propargyl halides, they remain susceptible to exothermic polymerization if heated or treated with strong Lewis acids.

    • Formation of Acetylides: The terminal alkyne proton is acidic (

      
      ). Contact with basic heavy metals (Cu, Ag, Hg) can precipitate explosive metal acetylides.
      
  • Toxicity Classification (Estimated):

    • Acute Tox.[1] Oral: Category 3 or 4 (Harmful/Toxic if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to solid handling (dust inhalation) and solution handling (solvent permeation).

PPE Decision Logic

PPE_Logic Start Task Definition Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Handling (Reaction/Workup) Start->Solution Resp_Solid Respiratory: N95 or P100 Mask (If outside hood) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (4 mil min) Solid->Glove_Solid Resp_Sol Respiratory: Fume Hood Required (Sash < 18 inches) Solution->Resp_Sol Glove_Sol Gloves: Silver Shield (Laminate) UNDER Nitrile Solution->Glove_Sol

Figure 1: PPE Decision Logic based on physical state and exposure risk.

Detailed Gear Specifications
Protection ZoneSolid Handling (Weighing) Solution Handling (Synthesis) Rationale
Hand Protection Double Nitrile (0.11 mm / 4 mil). Change immediately upon contamination.[2][3]Laminate (Silver Shield) liner under Nitrile .Halogenated solvents (DCM/Chloroform) used in synthesis permeate Nitrile in <5 mins. Laminate provides >4h barrier.
Respiratory Fume Hood is primary. If weighing outside hood, use N95/P100 particulate respirator.Fume Hood (Face velocity: 80-100 fpm).Volatile organic compounds and potential aerosols require active ventilation.
Eye/Face Chemical Safety Goggles (ANSI Z87.1).Goggles + Face Shield if volume > 50 mL.Propargyl ethers are severe eye irritants; splash protection is critical.
Body Lab Coat (Cotton/Poly blend).Chemical Resistant Apron over Lab Coat.Prevents saturation of clothing in case of spill.

Operational Protocols

A. Weighing & Transfer
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Dry powders of organic ethers can accumulate static charge, leading to dispersion or spark discharge.

  • Tool Selection: Use Teflon (PTFE) or Ceramic spatulas .

    • Why? Avoid stainless steel or brass if the coating is scratched; trace copper/iron can catalyze decomposition or form acetylides over time.

  • Containment: Weigh into a tared vial with a septum cap. Do not weigh on open paper.

B. Reaction Setup (Inert Atmosphere)
  • Solvent Selection: Aprotic polar solvents (Acetone, DMF, DMSO) are common for nucleophilic substitutions involving this building block.

  • Inert Gas: Flush reaction vessels with Nitrogen (

    
    ) or Argon (
    
    
    
    ).
    • Mechanism:[3][4][5][6] Oxygen can promote radical formation at the propargyl position, leading to peroxide formation.

  • Temperature Control: Do not heat neat (undiluted) material above 80°C.

    • Risk:[3][5][6][7] Uncontrolled polymerization of the alkyne group is exothermic.

C. Storage Requirements
  • Temperature: Store at 2–8°C (Refrigerated) .

  • Light: Protect from light (Amber vial).

  • Segregation: Store away from Strong Oxidizers and Strong Bases .

Emergency Response & Disposal

Reactivity & Incompatibility Flow

Reactivity_Map Chem 2-Bromo-1-fluoro-4- (prop-2-yn-1-yloxy)benzene CuAg Copper/Silver/Brass (Equipment/Spatulas) Chem->CuAg Contact Base Strong Bases (NaOH/KOH) Chem->Base Deprotonation Heat Heat (>100°C) or Distillation Chem->Heat Initiation Explosion Explosive Acetylides (Risk: High) CuAg->Explosion Base->Explosion Metal Salt Polymer Exothermic Polymerization (Runaway Reaction) Heat->Polymer

Figure 2: Reactivity map highlighting critical incompatibilities.

Spill Response (Small < 50 mL/g)
  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Increase fume hood sash height if safe (to capture vapors).

  • Contain: Use Vermiculite or Sand . Do NOT use sawdust or organic absorbents (fire risk).

  • Clean: Collect with a plastic scoop (non-sparking). Do not use metal dustpans.

  • Decontaminate: Wipe surface with Ethanol followed by soapy water.

Disposal Considerations
  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Neutralization: Do not attempt to neutralize the alkyne group unless specifically trained. Treat as hazardous waste.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene. Link

  • Batool, T., et al. (2014).[7][8] A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. Link

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene. Link

  • University of Edinburgh. (2010). Ethers - Handling and control of exposure. Health and Safety Department. Link

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.